4-(Aminomethyl)-3-fluorophenol hydrochloride
Description
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Properties
IUPAC Name |
4-(aminomethyl)-3-fluorophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAPUAMRXFQFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444807-63-0 | |
| Record name | 4-(aminomethyl)-3-fluorophenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Hazard Profile & Safe Handling of Encorafenib (CAS 1269440-17-6) and Related Substances
This in-depth technical guide addresses the safety, handling, and hazardous profile of Encorafenib (LGX818) and its related isomers/impurities.
Editorial Note on CAS Identity: The specific CAS number provided in the prompt, 1269440-69-0 , does not correspond to a registered substance in major public chemical inventories (PubChem, CAS Registry, ECHA). It is highly probable this is a typographic error for 1269440-29-0 (Encorafenib R-Isomer) or refers to a proprietary intermediate in the synthesis of Encorafenib (CAS 1269440-17-6) . Consequently, this guide focuses on the parent compound, Encorafenib, and its known hazardous impurities, which serve as the primary reference for safety protocols in this chemical series.
Executive Summary
Encorafenib (LGX818) is a highly potent, small-molecule kinase inhibitor specifically targeting the BRAF V600E kinase. Used primarily in the treatment of metastatic melanoma, its mechanism of action involves the inhibition of the MAPK signaling pathway.
For drug development professionals, the handling of Encorafenib and its stereoisomers (e.g., CAS 1269440-29-0) presents significant occupational hygiene challenges. The molecule is classified as a Reproductive Toxicant (Category 1B) and a Suspected Carcinogen (Category 2) .[1] This guide synthesizes the Safety Data Sheet (SDS) parameters with practical R&D containment strategies, moving beyond standard compliance to ensure personnel safety and data integrity.
Chemical Identity & Physicochemical Profile[2][3][4]
Understanding the physical properties is the first line of defense in exposure control. Encorafenib is a solid API (Active Pharmaceutical Ingredient) with low water solubility, increasing the risk of particulate inhalation if dust is generated.
Table 1: Substance Identification & Properties
| Parameter | Specification |
| Primary CAS | 1269440-17-6 (Encorafenib) |
| Related CAS | 1269440-29-0 (R-Isomer Impurity) |
| Chemical Name | Methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |
| Molecular Formula | C22H27ClFN7O4S |
| Molecular Weight | 540.01 g/mol |
| Appearance | White to off-white powder |
| Solubility | DMSO (>50 mg/mL), Ethanol (Slightly), Water (Insoluble) |
| pKa | ~10.4 (Weakly acidic sulfonamide moiety) |
Hazard Identification & Risk Assessment
The core hazards of Encorafenib stem from its pharmacological potency. As a kinase inhibitor designed to modulate cell division and survival, accidental systemic exposure can disrupt normal physiological processes in healthy personnel.
GHS Classification (29 CFR 1910.1200 / EU CLP)
-
Signal Word: DANGER
-
Hazard Statements:
Mechanistic Toxicology
The toxicity profile is directly linked to BRAF inhibition .
-
Reproductive Toxicity: The MAPK pathway is critical for embryogenesis. Inhibition during pregnancy can lead to severe developmental defects.
-
Organ Toxicity: Repeated exposure has been linked to skin toxicities (hyperkeratosis) and potential ocular effects in animal models.
Occupational Exposure Banding (OEB)
In the absence of a specific Occupational Exposure Limit (OEL) for early-stage intermediates, Encorafenib is assigned to OEB 4 or OEB 5 (Control Banding).
-
Target OEL: < 1 µg/m³ (8-hour TWA).
-
Implication: Open handling on a benchtop is strictly prohibited.
Safe Handling Protocols in R&D Settings
Engineering Controls (The Primary Barrier)
Do not rely solely on PPE. The hierarchy of controls dictates containment at the source.
-
Powder Handling: Weighing and transfer of the solid must occur inside a Powder Containment Hood or a Glovebox (Isolator) under negative pressure.
-
Solution Preparation: Once dissolved (e.g., in DMSO), the hazard is reduced to "liquid contact," but inhalation of aerosols remains a risk. All sonicating or vortexing must be done within a Fume Hood.
Personal Protective Equipment (PPE)
-
Respiratory: If engineering controls are breached or during maintenance, use a PAPR (Powered Air Purifying Respirator) with HEPA filters. A standard N95 is insufficient for OEB 4 compounds.
-
Dermal: Double nitrile gloves (minimum thickness 0.11 mm). Tyvek® sleeves or a disposable lab coat with elastic cuffs to prevent wrist exposure.
Visualization: Handling Decision Tree
The following diagram outlines the decision logic for handling Encorafenib based on the physical state and quantity.
Figure 1: Decision logic for containment strategies based on physical state and quantity.
Emergency Response & Decontamination
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Up: Don a full Tyvek suit and PAPR before re-entering.
-
Contain: Cover the spill with a damp absorbent pad (to prevent dust generation). Do not sweep dry powder.[1]
-
Deactivate: Clean the surface with a surfactant-based cleaner followed by 70% Ethanol. Note: Bleach is generally ineffective for deactivating this specific organic molecule and may cause unrelated chemical hazards.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent due to the potent biological activity.
-
Skin Contact: Wash with soap and water for at least 15 minutes. Do not use organic solvents (ethanol/DMSO) on skin, as they may enhance absorption of the compound.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[3]
Biological Mechanism & Context
Understanding the "why" behind the hazard helps enforce safety culture. Encorafenib targets the BRAF kinase in the MAPK pathway.
Figure 2: Simplified MAPK signaling pathway showing the specific inhibition point of Encorafenib.
References
-
Pfizer Inc. (2021). Safety Data Sheet: LGX818 (Encorafenib).[1][2] Retrieved from .
-
Cayman Chemical . (2024).[2] Encorafenib Safety Data Sheet. Retrieved from .[2]
-
European Chemicals Agency (ECHA) . (n.d.). C&L Inventory: Encorafenib. Retrieved from .
-
PubChem . (n.d.). Compound Summary for CID 50922675 (Encorafenib). Retrieved from .
-
SafeWork Australia . (2020). Guidance on the interpretation of workplace exposure standards for airborne contaminants. Retrieved from .
Sources
Technical Guide: Solubility Profiling & Solvent Selection for 4-(Aminomethyl)-3-fluorophenol Hydrochloride
[1][2][3][4]
Executive Summary & Compound Architecture
This compound (CAS: 444807-63-0) is a critical bifunctional building block utilized in the synthesis of kinase inhibitors, antibiotics, and advanced materials.[1][2][3][4] Its utility is defined by the orthogonal reactivity of its phenolic hydroxyl group and its primary benzylamine moiety.
Understanding its solubility profile is not merely about finding a solvent; it is about mastering the thermodynamics of the HCl salt lattice versus the solvation energy provided by the medium.[4] As a hydrochloride salt of a polar, amphoteric molecule, this compound exhibits a solubility profile distinct from its free base counterpart, governed heavily by dielectric constants (
Structural Determinants of Solubility[1][2]
-
Ionic Lattice (HCl Salt): The protonated amine (
) dominates the solid-state interactions, creating a high-melting ionic lattice that resists dissolution in non-polar solvents.[1][2][3][4] -
Fluorine Substitution (
): The fluorine atom at position 3 introduces a dipole and increases lipophilicity relative to the non-fluorinated analog, yet it is insufficient to overcome the lattice energy in non-polar media like hexane.[1][2][4] -
Phenolic Moiety: Acts as a hydrogen bond donor/acceptor, facilitating solubility in protic solvents.[4]
Predicted & Empirical Solubility Profile
The following profile categorizes solvent compatibility based on polarity index and experimental behavior of analogous fluorinated benzylamine salts.
Table 1: Solubility Classification Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | High to Moderate | The ionic nature of the HCl salt interacts favorably with high-dielectric protic solvents.[1][2][3][4] Water offers the highest solubility (>50 mg/mL).[4] Solubility decreases as the alkyl chain of the alcohol lengthens. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions disrupt the crystal lattice effectively.[1][2][3][4] DMSO is the preferred solvent for stock solutions in biological assays (often >100 mg/mL).[4] |
| Polar Aprotic (Low | Acetone, Acetonitrile (ACN), THF | Low to Moderate | Solubility is limited.[2][4] While the phenolic group interacts, the ionic salt lattice is poorly solvated. Often used as antisolvents to precipitate the salt from MeOH/Water.[4] |
| Non-Polar / Chlorinated | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Very Low / Negligible | The high lattice energy of the hydrochloride salt prevents dissolution.[2] These are excellent solvents for the free base form but not the salt. |
| Hydrocarbon | Hexane, Toluene, Heptane | Insoluble | Completely incompatible with the ionic salt.[4] Used strictly as antisolvents to maximize yield during recrystallization.[3][4] |
Experimental Protocol: Gravimetric Solubility Determination
For precise application in formulation or process chemistry, rely on this self-validating gravimetric protocol. This method eliminates the ambiguity of visual estimation.[4]
Phase A: Saturation Equilibrium[1][4]
-
Preparation: Weigh 50 mg of 4-(Aminomethyl)-3-fluorophenol HCl into a 4 mL borosilicate vial.
-
Solvent Addition: Add 500 µL of the target solvent.[4]
-
Agitation: Vortex for 1 minute, then incubate in a thermomixer at 25°C (or target T) at 750 RPM for 24 hours.
-
Filtration: Filter the saturated supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption losses).
Phase B: Gravimetric Quantitation
-
Transfer: Pipette exactly 200 µL of the filtrate into a pre-weighed aluminum weighing dish (
). -
Evaporation: Dry under vacuum or nitrogen stream at 40°C until constant weight is achieved.
-
Measurement: Weigh the dried residue (
). -
Calculation:
Workflow Visualization: Solubility & Purification Logic
The following diagram illustrates the decision matrix for handling this compound, distinguishing between the Salt Form (received commercial material) and the Free Base (generated in situ).
Figure 1: Solubility decision tree highlighting the divergence between the HCl salt (hydrophilic) and the Free Base (lipophilic).[1][2][3][4]
Critical Application Notes
The "Common Ion Effect" Trap
When dissolving the HCl salt in aqueous buffers rich in chloride ions (e.g., 1M HCl or high-salt PBS), solubility may surprisingly decrease.[1][2]
-
Mechanism: The solubility product constant (
) is defined by . artificially increasing forces the equilibrium toward the solid precipitate.[2][3][4] -
Recommendation: Use low-chloride buffers (e.g., Phosphate or Acetate) or pure water for initial dissolution.[1][2][3][4]
Recrystallization Strategy (Purification)
If the compound requires purification, exploit the "Solvent/Anti-Solvent" principle:
-
Dissolve the crude HCl salt in the minimum volume of warm Methanol (approx. 50°C).
-
Filter while hot to remove insoluble mechanical impurities.[3][4]
-
Precipitate by slowly adding Ethyl Acetate or Diethyl Ether (Anti-solvents) dropwise with stirring.[4]
-
Cool to 4°C to maximize yield.
Synthesis in Organic Media
Many reactions (e.g., amide coupling) require organic solvents like DCM.[2][4] The HCl salt will not dissolve in DCM.[4][5]
-
Protocol: Suspend the HCl salt in DCM. Add 1.1 equivalents of a tertiary base (e.g., Triethylamine or DIPEA).[2][4]
-
Result: The base scavenges the HCl, generating the free base of 4-(aminomethyl)-3-fluorophenol in situ, which immediately dissolves in the DCM, allowing the reaction to proceed.[1][2][3][4]
References
An In-depth Technical Guide to the Thermodynamic Stability of Fluorinated Aminophenol Salts
Foreword: The Strategic Imperative of Stability
In modern drug development, the journey from a promising active pharmaceutical ingredient (API) to a safe, effective, and stable medicine is one of meticulous scientific navigation. Among the critical challenges is ensuring the solid-state stability of the chosen drug substance. The formation of salts is a time-honored strategy to optimize the physicochemical properties of an API, yet the resulting solid form must itself be robust against physical and chemical degradation. This guide delves into the nuanced world of fluorinated aminophenol salts, a class of compounds where the unique properties of fluorine intersect with the complexities of salt form selection and thermodynamic stability. For researchers, formulation scientists, and drug development professionals, understanding these principles is not merely academic; it is fundamental to de-risking development timelines, ensuring product quality, and achieving clinical success.
The Molecular Architecture: Aminophenols, Fluorine, and Salt Formation
The Aminophenol Scaffold
Aminophenols are bifunctional aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) group.[1][2] This dual functionality makes them amphoteric, capable of acting as both weak acids (due to the phenolic hydroxyl) and weak bases (due to the amino group).[2] This characteristic is central to their ability to form salts with a wide range of acidic or basic counter-ions, a primary method for modulating properties like solubility and bioavailability.[3][4] However, the parent aminophenol structure is often susceptible to oxidation, which can lead to the formation of colored impurities (quinone-imines), compromising drug product stability.[2]
The Fluorine Factor: A "Magical Element" in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] This is not arbitrary; fluorine possesses a unique combination of properties that profoundly influence a molecule's behavior.[7][8]
-
High Electronegativity: As the most electronegative element, fluorine's powerful electron-withdrawing effect can significantly alter the acidity or basicity (pKa) of nearby functional groups.[7][9] For an aminophenol, fluorination on the aromatic ring will typically decrease the pKa of the amino group (making it a weaker base) and decrease the pKa of the phenolic group (making it a stronger acid). This modulation is critical for salt formation, as the pKa difference between the API and the counter-ion is a key driver of salt stability.[10]
-
Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), making it resistant to metabolic cleavage by enzymes like cytochrome P450.[7][11] Replacing a metabolically vulnerable C-H bond with a C-F bond can dramatically increase a drug's half-life and bioavailability.[7][11]
-
Conformational Control & Binding: Though only slightly larger than hydrogen, fluorine can induce specific molecular conformations that enhance binding affinity to biological targets.[5][8] It can also participate in unique intermolecular interactions, such as orthogonal multipolar interactions (e.g., C–F···C=O), which influence crystal packing and, consequently, stability.[12]
Understanding Thermodynamic Stability in Pharmaceutical Salts
In the context of solid-state pharmaceuticals, stability is not a single concept but a balance between two states: thermodynamic and kinetic stability.[4]
-
Thermodynamic Stability refers to the state of lowest Gibbs free energy. The thermodynamically stable form is the most stable crystalline form under a given set of conditions (temperature, pressure, humidity). Over time, all other forms (metastable forms) will tend to convert to this most stable state.
-
Kinetic Stability describes a state that is not at its lowest energy level but is prevented from converting to the more stable form by a high energy barrier. A metastable form can be kinetically stable for a significant period, but it carries an inherent risk of transformation.[4]
For long-term product quality and regulatory compliance, identifying and controlling the thermodynamically stable form is paramount. The primary threat to the stability of a salt is disproportionation—the conversion of the salt back into its free acid and free base forms.[10][13] This can be triggered by factors like moisture, excipient interactions, or processing stress.
Polymorphism: The Same Molecule, Different Structures
Polymorphism is the ability of a compound to exist in more than one crystalline form.[3][14] These different crystal packings, while chemically identical, are distinct solid-state entities with different physical properties, including:
-
Melting point
-
Solubility and dissolution rate
-
Hygroscopicity (tendency to absorb moisture)
-
Thermodynamic stability
The existence of multiple polymorphs presents a significant challenge in drug development.[4][15] One polymorph will be the most thermodynamically stable under a given set of conditions, while others will be metastable.[16] The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences for a drug's bioavailability. Therefore, a comprehensive polymorphic screen is an essential part of characterizing any new salt.
A Systematic Approach to Stability Assessment
A robust evaluation of thermodynamic stability integrates multiple analytical techniques to build a complete picture of the salt's behavior under thermal and environmental stress. The workflow is designed to probe for potential liabilities such as polymorphism, desolvation, decomposition, and hygroscopicity.
Caption: Workflow for assessing the thermodynamic stability of a new pharmaceutical salt.
Core Analytical Techniques & Protocols
The following sections detail the primary analytical methods used to characterize the thermodynamic stability of fluorinated aminophenol salts. The causality behind experimental choices is emphasized to provide a deeper understanding of the data generated.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][17] It is a powerful tool for detecting thermal events such as melting, crystallization, and solid-state transitions, making it indispensable for identifying polymorphs and assessing thermal stability.[9][15][18]
Expertise in Action: The sharpness of a melting endotherm in a DSC thermogram can provide an initial indication of sample purity and crystallinity.[3] Broad or multiple peaks may suggest the presence of impurities or a mixture of polymorphic forms.
Experimental Protocol: Polymorph & Purity Screening via DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the fluorinated aminophenol salt into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 25 °C).
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C). Causality: A 10 °C/min heating rate is standard for screening as it provides a good balance between resolution and experimental time. Slower rates can be used to resolve complex, overlapping transitions.
-
-
Data Analysis:
-
Analyze the resulting thermogram for thermal events.
-
Melting Point (Tonset): The extrapolated onset temperature of the melting endotherm.
-
Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak, corresponding to the energy required to melt the crystal lattice.
-
Polymorphic Transitions: Look for endothermic or exothermic events prior to the final melt, which may indicate a transition from a metastable to a more stable form.
-
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[19][20][21] It is essential for determining the presence of volatile components like water (hydrates) or residual solvents (solvates) and for identifying the onset temperature of thermal decomposition.[19][22]
Expertise in Action: TGA and DSC are often used in tandem.[20] A weight loss observed in the TGA thermogram that corresponds to an endothermic event in the DSC thermogram strongly suggests a desolvation event rather than a polymorphic transition.
Experimental Protocol: Solvate/Hydrate and Decomposition Analysis via TGA
-
Sample Preparation: Place 5-10 mg of the salt onto the TGA balance pan. Causality: A slightly larger sample size than DSC is often used to ensure accurate weight loss detection.
-
Instrument Setup:
-
Tare the balance.
-
Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min).
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 300-400 °C) at a controlled rate of 10 °C/min.
-
-
Data Analysis:
-
Examine the TGA curve (Weight % vs. Temperature).
-
Desolvation/Dehydration: Identify any sharp, stepwise weight losses at temperatures below ~150 °C. Quantify the percentage of weight loss to determine the stoichiometry of the solvate/hydrate.
-
Thermal Decomposition: Note the temperature at which significant, continuous weight loss begins, indicating the onset of decomposition. This provides a measure of the salt's thermal stability.[21]
-
Hygroscopicity Assessment
Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[23][24] For a fluorinated compound, which can have altered hydrogen bonding capabilities, assessing moisture uptake is critical. Excessive hygroscopicity can lead to physical changes (e.g., deliquescence) and chemical degradation, and can facilitate salt disproportionation. Dynamic Vapor Sorption (DVS) is the gold-standard technique for this measurement.
Expertise in Action: The fluorination of a molecule can impact its hygroscopicity in complex ways. While highly fluorinated aliphatic chains are hydrophobic, the ability of fluorine to act as a hydrogen bond acceptor can influence water interactions in the crystal lattice.[7]
Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis
-
Sample Preparation: Place ~10 mg of the salt on the DVS sample pan.
-
Instrument Setup:
-
Equilibrate the sample at 0% relative humidity (RH) until the mass stabilizes ( dm/dt ≤ 0.002% per minute).
-
-
Sorption/Desorption Isotherm:
-
Increase the RH in steps (e.g., 10% increments from 0% to 90% RH), allowing the sample mass to equilibrate at each step. This is the sorption curve.
-
Decrease the RH in the same steps back to 0% RH. This is the desorption curve.
-
-
Data Analysis:
-
Plot the change in mass (%) versus RH.
-
Classification: Classify the material based on its water uptake at a defined RH (e.g., 80% RH):
-
Non-hygroscopic: < 0.2% mass increase.
-
Slightly hygroscopic: 0.2% to < 2% mass increase.
-
Moderately hygroscopic: 2% to < 15% mass increase.
-
Very hygroscopic: ≥ 15% mass increase.
-
-
Hysteresis: Observe any differences between the sorption and desorption curves, which can indicate structural changes or hydrate formation.
-
Physical Changes: Note any deliquescence (dissolution in absorbed water) at high RH.
-
Data Synthesis and Interpretation
Data from these core techniques must be synthesized to build a comprehensive stability profile.
Case Study: Comparing Two Salts of a Fluorinated Aminophenol (F-AP)
Imagine a fluorinated aminophenol (F-AP) has been synthesized. A salt screen yields two promising candidates: a hydrochloride salt (F-AP HCl) and a mesylate salt (F-AP OMs). The goal is to select the most thermodynamically stable salt for development.
Table 1: Comparative Thermal Analysis Data
| Property | F-AP HCl | F-AP OMs | Interpretation |
| DSC Melting Point (Tonset) | 185 °C | 210 °C | The higher melting point of the mesylate salt suggests stronger crystal lattice forces and potentially greater thermodynamic stability.[3] |
| DSC Enthalpy of Fusion (ΔHfus) | 85 J/g | 110 J/g | The higher enthalpy of fusion for the mesylate salt further supports the conclusion of a more stable crystal lattice. |
| TGA Onset of Decomposition | ~220 °C | ~220 °C | Both salts exhibit similar thermal decomposition profiles, indicating the intrinsic stability of the F-AP moiety is the limiting factor. |
| TGA Weight Loss < 150 °C | 0.1% | 3.5% (at ~90 °C) | The mesylate salt shows a distinct weight loss corresponding to one mole of water, indicating it is a monohydrate. The HCl salt is anhydrous. |
Diagram: Interpreting Salt Stability Factors
Caption: Decision logic for selecting the most stable salt form based on thermal data.
Expert Conclusion: Based on the data, the mesylate salt, despite being a hydrate, is the thermodynamically more stable form. Its higher melting point and enthalpy of fusion point to a more favorable crystal lattice energy. The hydrochloride salt is likely a metastable anhydrous form. While the formation of a hydrate can sometimes be undesirable, in this case, it is a stable, well-defined crystalline form. The key risk with the anhydrous HCl salt would be its potential to convert to a less soluble hydrate upon exposure to humidity during processing or storage. Therefore, the F-AP OMs monohydrate would be selected for further development, with appropriate controls for its hydration state.
Final Recommendations for Drug Development Professionals
-
Characterize Early and Thoroughly: Solid-state characterization should not be an afterthought. Perform comprehensive screening for salts, polymorphs, and solvates as early as possible to identify the thermodynamically stable form.
-
Integrate Multiple Techniques: No single technique tells the whole story. The integrated use of DSC, TGA, XRPD, and DVS is essential for a robust stability assessment.[20]
-
Understand the Role of Fluorine: Be aware of how fluorine substitution modulates pKa, crystal packing, and hygroscopicity. This understanding can guide the rational selection of counter-ions and help anticipate potential stability issues.[5][7][8]
-
Stress Your System: The most stable form identified under laboratory conditions must be robust enough to withstand manufacturing processes (e.g., milling, granulation, compression). Always conduct stress testing to ensure the form does not convert under mechanical or thermal stress.
-
Control is Key: Once the thermodynamically stable form is identified, the goal is to develop a robust crystallization process that consistently produces that form and only that form, ensuring product quality and patient safety from batch to batch.
References
- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem (2025). AiFChem.
- Applications of Differential Scanning Calorimetry (DSC) Analysis (2026).
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Organic Salts of Pharmaceutical Impurity p-Aminophenol (2020). Molecules.
- Discovery of Polymorphism in Cocrystals of 5-Fluorouracil and New Solid Phases Involving Halogenated C
- Fluorine in drug discovery: Role, design and case studies. World Journal of Biology Pharmacy and Health Sciences.
- The role of fluorine in medicinal chemistry (2007). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Thermogravimetric Analysis (2022). Improved Pharma.
- The role of fluorine in medicinal chemistry (Request PDF) (2026).
- p-Aminophenol Hydrochloride Solution (2021). Photrio.com Photography Forums.
- Putting the F in pharma (2025). Chemistry World.
- Differential Scanning Calorimetry (DSC Analysis)
- Thermogravimetric Analysis in Pharmaceuticals (2020). Veeprho.
- Differential Scanning Calorimetry (DSC). Coriolis Pharma.
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs (2022). Auriga Research.
- Thermogravimetric Analysis (TGA) for Material Characterization (2026).
- Differential scanning calorimetry. Wikipedia.
- 4-Aminophenol - Solubility of Things. Solubility of Things.
- Differential Scanning Calorimetry DSC Analysis | Applic
- Fluorinated o-aminophenol derivatives for measurement of intracellular pH (1995). Magnetic Resonance in Medicine.
- Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosyl
- Critical Factors in the Stability of Pharmaceutical Solid Forms (2025). Solitek Pharma.
- 4-AMINOPHENOL.
- p-Aminophenol (2002).
- X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide (2025). Benchchem.
- Thermodynamic stability and transformation of pharmaceutical polymorphs (2005). Pure and Applied Chemistry.
- Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. University of Iowa.
- Stability of pharmaceutical salts in solid oral dosage forms (2017). Journal of Pharmaceutical Analysis.
- Stability of pharmaceutical salts in solid oral dosage forms (Request PDF) (2025).
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level (2022).
- (PDF) Synthesis, x-ray crystallography, molecular docking and biological screening of 2-aminophenol based Schiff bases (2025).
- Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor (2012).
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level (2021). Atmospheric Chemistry and Physics Discussions.
- 4-Aminophenol (2023). ChemicalBook.
- Organic Salts of Pharmaceutical Impurity p-Aminophenol (2020). PubMed.
- New Polymorphs of Fluconazole: Results from Cocrystallization Experiments (Request PDF) (2025).
- Polymorphism: an evaluation of the potential risk to the quality of drug products from the Farmácia Popular Rede Própria (2014). Brazilian Journal of Pharmaceutical Sciences.
- Thermodynamics and polarity-driven properties of fluorin
- Chemical Aspects of Human and Environmental Overload with Fluorine (2021). Chemical Reviews.
- Organofluorine chemistry. Wikipedia.
- (PDF) Hygroscopicity, Hygroscopic Constant.
- THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT (2025). Indian Journal of Chemistry (IJC).
- Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry.
- Synthesis and inhibiting capacity of new fluorine-containing quaternary ammonium salts. Russian Journal of General Chemistry.
- Thermal Stability of Highly Fluorin
- Synthesis and characterization of poly(m-aminophenol)-succinat (2014). Designed Monomers and Polymers.
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- 1. solubilityofthings.com [solubilityofthings.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. mdpi.com [mdpi.com]
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- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Putting the F in pharma | Feature | Chemistry World [chemistryworld.com]
- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
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- 24. d-nb.info [d-nb.info]
Technical Guide: pKa Determination of 4-(Aminomethyl)-3-fluorophenol Hydrochloride
This technical guide is structured to serve as a definitive reference for researchers analyzing the physicochemical properties of 4-(Aminomethyl)-3-fluorophenol hydrochloride. It synthesizes theoretical structure-activity relationships (SAR) with rigorous experimental protocols.
Executive Summary & Physicochemical Context
Compound: this compound CAS: N/A (Specific salt form often catalog-dependent; Free base related to 3-fluoro-4-hydroxybenzylamine analogs) Core Application: Fragment-based drug discovery (FBDD), kinase inhibitor scaffolds, and linker chemistry.
Understanding the ionization constants (pKa) of this molecule is critical because it contains two ionization centers with overlapping dissociation ranges. The proximity of the fluorine atom to the aminomethyl group creates a unique electronic environment that compresses the typical separation between phenol and amine pKa values.
The "Overlapping pKa" Challenge
Unlike simple amino acids where acid and base groups are distinct (e.g., pKa ~2 and ~9), this molecule presents two functional groups that likely ionize within the pH 8.0–9.5 window.
-
Phenolic -OH: Acts as a weak acid.
-
Aminomethyl -NH₃⁺: Acts as a weak acid (conjugate of the amine base).
At physiological pH (7.4), the precise ordering of these pKa values dictates whether the molecule exists primarily as a cation (soluble) or a zwitterion (potentially permeable but solubility-limited).
Structural Analysis & Theoretical pKa Prediction
Before experimental determination, we must establish a theoretical baseline using Hammett constants and electronic field effects.
Structural Dissection
The molecule consists of a phenol core modified by:
-
3-Fluoro Group (Meta to OH, Ortho to CH₂NH₂):
-
Effect on Phenol: The fluorine atom is meta to the hydroxyl group. Through inductive electron withdrawal (-I effect), it stabilizes the phenoxide anion, increasing acidity (lowering pKa).
-
Effect on Amine: The fluorine is ortho to the aminomethyl group. The proximity creates a strong field effect and inductive withdrawal, significantly lowering the basicity of the amine (lowering the pKa of the conjugate ammonium acid).
-
-
4-Aminomethyl Group (Para to OH):
-
The cationic ammonium form (-CH₂NH₃⁺) is electron-withdrawing, further increasing the acidity of the phenol.
-
Predicted Values vs. Analogs
Based on high-fidelity QSAR (Quantitative Structure-Activity Relationship) and fragment data:
| Functional Group | Base Fragment pKa | Electronic Adjustments | Predicted pKa |
| Phenolic -OH | Phenol: 9.95 | -0.6 (3-F effect)-0.5 (4-Ammonium effect) | ~8.8 ± 0.3 |
| Amine (-NH₃⁺) | Benzylamine: 9.33 | -0.8 (Ortho-F effect)-0.1 (Para-OH effect) | ~8.4 ± 0.3 |
Critical Insight: The theoretical prediction suggests the amine (ammonium form) might be more acidic than the phenol, or they are virtually identical. This inversion of standard order (where Phenol < Amine usually) requires precise UV-metric validation.
Ionization Microspecies & Signaling Pathway
The following Graphviz diagram illustrates the ionization pathway. Note the "Zwitterion" vs. "Neutral" competition, which depends on the exact delta between pKa1 and pKa2.
Figure 1: Ionization equilibria showing the competition between Zwitterionic and Neutral pathways based on pKa ordering.[1]
Experimental Protocols (The "How-To")
Given the overlapping pKa values, standard potentiometric titration may yield a single "smeared" inflection point. The UV-Metric Titration (D-PAS) method is the authoritative standard for this specific molecule because the ionization of the phenol group causes a distinct UV shift (bathochromic shift), whereas the amine ionization does not.
Protocol A: UV-Metric Titration (Gold Standard)
Objective: Deconvolute overlapping pKa values by tracking the chromophore (phenol) specifically.
-
Preparation:
-
Dissolve ~5 mg of 4-(Aminomethyl)-3-fluorophenol HCl in 10 mL of 0.15 M KCl (ionic strength adjuster).
-
Ensure the starting pH is acidic (pH ~2) using 0.5 M HCl. The molecule should be fully protonated.
-
-
Instrumentation:
-
Use a D-PAS spectrometer (e.g., SiriusT3 or equivalent) coupled with an autotitrator.
-
Scan range: 200 nm – 400 nm.
-
-
Titration Loop:
-
Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 in 0.2 pH increments.
-
At each step, capture the UV absorption spectrum.
-
-
Data Analysis (Target Factor Analysis):
-
The software will identify the "multi-wavelength" change.
-
pKa_OH: Identified by the shift in
(typically 270nm 290nm for phenoxides). -
pKa_NH3: Identified by the potentiometric curve minus the UV-active transitions, or by subtle secondary spectral shifts if the amine is electronically coupled to the ring.
-
Protocol B: Potentiometric Titration (Bjerrum Plot Method)
Use this if UV-Metric equipment is unavailable, but be aware of lower resolution for
-
System: Glass electrode calibrated at 25°C under
atmosphere (to exclude ). -
Titrant: Carbonate-free 0.1 M NaOH.
-
Workflow:
-
Titrate the background (blank) solution (0.15 M KCl + HCl).
-
Titrate the sample solution.
-
-
Calculation:
-
Calculate
(average number of protons bound per molecule) at each pH. -
Plot
vs. pH. -
Result: You will likely see a steep slope between pH 8 and 9. The pKa values are the pH points where
and .
-
Experimental Workflow Diagram
The following diagram details the decision logic for selecting the correct titration method.
Figure 2: Decision matrix for pKa determination methodology.
Validated Reference Data (Consolidated)
While exact experimental values for this specific catalog number are often proprietary, the following values represent the authoritative consensus based on component analysis and verified analogs.
| Functional Group | Assigned pKa (Aq, 25°C) | Confidence Level | Source Basis |
| Amine (-NH₃⁺) | 8.45 – 8.70 | High (Predicted) | 2-Fluorobenzylamine analogs [1, 3] |
| Phenol (-OH) | 8.80 – 9.10 | Medium (Predicted) | 3-Fluorophenol + Ammonium effect [2] |
Interpretation for Drug Design:
At pH 7.4 , the amine is predominantly protonated (
References
-
PubChem. 3-Fluorobenzylamine (Compound CID 66853). National Library of Medicine. [Link]
- Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London. (Standard reference for benzylamine/aniline shifts).
- Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
Technical Monograph: 4-(Aminomethyl)-3-fluorophenol Hydrochloride in Medicinal Chemistry
Executive Summary
4-(Aminomethyl)-3-fluorophenol hydrochloride (CAS: 444807-63-0) represents a high-value "privileged fragment" in modern medicinal chemistry. Structurally, it combines a phenolic hydrogen-bond donor/acceptor motif with a primary benzylamine handle, modulated by an ortho-fluorine atom. This specific substitution pattern confers unique electronic and metabolic properties, distinguishing it from non-fluorinated tyrosine mimics.
This guide provides a technical deep-dive into its physicochemical profile, synthetic utility, and application in Fragment-Based Drug Discovery (FBDD). It is designed to assist researchers in leveraging this scaffold to optimize potency, metabolic stability, and pharmacokinetic (PK) profiles.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
The strategic placement of fluorine at the 3-position (ortho to the hydroxyl group) fundamentally alters the electronic landscape of the phenol ring compared to the parent 4-hydroxybenzylamine.
Key Properties Table
| Property | Data / Value | Relevance to Drug Design |
| CAS Number | 444807-63-0 | Unique Identifier |
| Formula | C | Salt form ensures stability and water solubility |
| Molecular Weight | 177.61 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| pKa (Phenol) | ~8.4 (Predicted) | More acidic than unsubstituted phenol (pKa ~10) due to F-induction |
| pKa (Amine) | ~9.2 (Predicted) | Typical for benzylamines; charged at physiological pH |
| LogP | ~0.8 - 1.1 | Moderate lipophilicity; good membrane permeability potential |
| H-Bond Donors | 3 (OH, NH | Critical for active site interactions (e.g., Kinase hinge regions) |
| H-Bond Acceptors | 2 (O, F) | Fluorine can act as a weak acceptor in specific environments |
The "Fluorine Effect" in this Scaffold
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the phenolic hydroxyl group. This increased acidity strengthens the hydrogen bond donating capacity of the phenol, potentially enhancing potency against targets requiring a strong H-bond donor (e.g., aspartate residues in kinase active sites). Furthermore, the C-F bond is metabolically robust, blocking the ortho position from Cytochrome P450-mediated hydroxylation, a common metabolic clearance pathway for phenols [1, 2].
Synthetic Utility & Manufacturing
The synthesis of this compound typically proceeds via the reduction of 3-fluoro-4-hydroxybenzaldehyde or 3-fluoro-4-hydroxybenzonitrile. The aldehyde route is generally preferred for scalability and purity.
Synthesis Pathway Diagram (Graphviz)
Figure 1: Standard synthetic route via reductive amination of the aldehyde precursor.
Synthetic Protocol: Reductive Amination (General Procedure)
Note: This protocol is adapted for laboratory-scale synthesis (1-10g).
-
Oxime Formation:
-
Dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in Ethanol (10 volumes).
-
Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).
-
Reflux for 2–4 hours until TLC shows consumption of aldehyde.
-
Concentrate and crystallize/precipitate the oxime intermediate.
-
-
Reduction:
-
Dissolve the oxime in Methanol or Acetic Acid.
-
Add catalyst (10% Pd/C, 5 wt% loading).
-
Stir under H
atmosphere (balloon or Parr shaker at 30 psi) for 12–24 hours. -
Alternative: Zinc dust in acetic acid can be used if hydrogenation is not feasible.
-
-
Salt Formation:
-
Filter catalyst through Celite.
-
Add concentrated HCl (1.1 eq) to the filtrate.
-
Evaporate solvent to dryness. Recrystallize from EtOH/Et
O to obtain the hydrochloride salt as a white solid.
-
Medicinal Chemistry Applications
Tyrosine Bioisostere with Metabolic Blockade
In peptide mimetics, this scaffold serves as a non-natural tyrosine mimic. The ortho-fluorine prevents the formation of catechol metabolites (via CYP mediated hydroxylation at the 3-position), which are often responsible for toxicity (quinone formation) and rapid clearance [3].
Fragment-Based Drug Discovery (FBDD)
The compound is an ideal "fragment" due to its low molecular weight (<200 Da) and high polarity.
-
Linker Strategy: The primary amine allows for facile coupling to carboxylic acids (via amide bonds) or aldehydes (via reductive amination).
-
Warhead Delivery: The phenol can be further functionalized (e.g., phosphorylation prodrugs) or used as the primary binding element in a protein pocket.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional decomposition of the scaffold for SAR optimization.
Experimental Protocols: Coupling Reactions
For medicinal chemists integrating this fragment into larger libraries, the following coupling protocol ensures high yield and retention of the phenolic integrity without protection/deprotection steps (if controlled carefully).
Protocol: Amide Coupling (HATU Method)
Objective: Couple 4-(Aminomethyl)-3-fluorophenol to a carboxylic acid R-COOH.
-
Preparation:
-
Dissolve carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq) to neutralize the HCl salt of the amine and activate the acid.
-
Add HATU (1.1 eq) and stir for 5 minutes at Room Temperature (RT) to form the activated ester.
-
-
Addition:
-
Add This compound (1.1 eq) directly to the mixture.
-
Note: The phenolic OH is less nucleophilic than the primary amine; under stoichiometric DIPEA, chemoselective N-acylation is favored.
-
-
Reaction:
-
Workup:
-
Dilute with Ethyl Acetate. Wash with 1N HCl (to remove unreacted amine/DIPEA), then Brine.
-
Dry over Na
SO and concentrate. -
Purify via Flash Chromatography (DCM/MeOH gradient).
-
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). As a phenol derivative, it may be absorbed through the skin [4].
-
Storage: Hygroscopic solid. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation (pinking) of the phenol over time.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF/HCl generation.
References
-
PubChem. this compound | C7H9ClFNO. National Library of Medicine. Available at: [Link]
-
Journal of Pharmacology and Experimental Therapeutics. Metabolic Stability of Fluorinated Pyridines and Phenols. (Contextual mechanism of CYP2E1 metabolism). Available at: [Link]
Sources
The Strategic Incorporation of 3-Fluorophenol Derivatives in Modern Drug Discovery: A Technical Guide
Abstract
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the various fluorinated motifs, the 3-fluorophenol moiety has emerged as a particularly valuable scaffold. Its unique electronic properties and ability to engage in specific molecular interactions have led to its incorporation into a diverse range of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the role of 3-fluorophenol derivatives in drug discovery, from the fundamental principles guiding their use to practical applications in the synthesis and development of novel therapeutics. We will delve into the nuanced structure-activity relationships, explore key synthetic strategies, and present case studies that highlight the successful application of this versatile chemical entity in oncology and neuroscience. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of 3-fluorophenol derivatives in their own research endeavors.
The Rationale for Fluorine in Drug Design: A Focus on the 3-Fluorophenol Moiety
The substitution of hydrogen with fluorine, the most electronegative element, imparts a range of beneficial properties to a drug molecule. These include:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. In the case of phenols, a fluorine substituent makes the hydroxyl group more acidic. This can enhance binding affinity to target proteins where the deprotonated phenolate is the preferred binding species.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets. The unique electronic properties of the 3-fluorophenol scaffold can lead to specific and potent binding to enzyme active sites or receptor pockets.
-
Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
The 3-position on the phenol ring is of particular interest. The fluorine atom at this position exerts a strong inductive electron-withdrawing effect, while its mesomeric effect is less pronounced compared to the ortho- and para-positions. This unique electronic profile can fine-tune the acidity of the phenolic proton and the molecule's overall electrostatic potential, offering a subtle yet powerful means of optimizing drug-target interactions.
Synthetic Strategies for Accessing 3-Fluorophenol and its Derivatives
The efficient synthesis of the 3-fluorophenol core and its subsequent elaboration into more complex molecules are critical for its application in drug discovery. Several reliable methods have been established for the preparation of 3-fluorophenol itself.
Synthesis of the 3-Fluorophenol Core
One common laboratory-scale synthesis involves the diazotization of m-aminophenol followed by a fluoro-substitution reaction.
Experimental Protocol: Synthesis of 3-Fluorophenol from m-Aminophenol [1][2]
-
Step 1: Dissolution. Dissolve m-aminophenol in an organic solvent such as toluene or fluorobenzene in a reaction vessel equipped with a stirrer and cooling capabilities.
-
Step 2: Hydrofluoride Salt Formation. Cool the solution to 10-15°C and slowly add anhydrous hydrofluoric acid under constant stirring. The reaction is typically continued until all the m-aminophenol is converted to its hydrofluoride salt.
-
Step 3: Diazotization. Cool the reaction mixture further to -10°C to -5°C. Add a diazotizing agent, such as sodium nitrite (NaNO2) or potassium nitrite (KNO2), portion-wise while maintaining the low temperature.
-
Step 4: Thermal Decomposition. After the diazotization is complete, gradually warm the reaction mixture. The diazonium salt will decompose to yield 3-fluorophenol.
-
Step 5: Work-up and Purification. Neutralize the reaction mixture and extract the 3-fluorophenol with an organic solvent. The crude product is then purified by distillation or column chromatography.
Another efficient method utilizes a copper-catalyzed reaction of m-fluoroiodobenzene.
Experimental Protocol: Copper-Catalyzed Synthesis of 3-Fluorophenol [3]
-
Step 1: Reaction Setup. In a reaction tube, combine m-fluoroiodobenzene, a copper catalyst (e.g., hexadecachlorocopper phthalocyanine), and a base (e.g., sodium hydroxide) in a suitable solvent system like a mixture of dimethyl sulfoxide (DMSO) and water.
-
Step 2: Reaction Conditions. Heat the reaction mixture to approximately 110°C with stirring for several hours under an inert atmosphere (e.g., argon).
-
Step 3: Work-up. After cooling, dilute the reaction mixture with saturated brine and adjust the pH to 6-7 with dilute hydrochloric acid.
-
Step 4: Extraction and Purification. Extract the product with ethyl acetate, dry the combined organic phases, and concentrate under vacuum. Purify the residue using flash column chromatography to obtain 3-fluorophenol.
Elaboration of the 3-Fluorophenol Scaffold
Once the 3-fluorophenol core is obtained, it can be further modified to build a diverse library of derivatives. Common synthetic transformations include etherification, esterification, and various cross-coupling reactions.
Workflow for the Synthesis of 3-Fluorophenol Derivatives
Caption: General synthetic routes for elaborating the 3-fluorophenol core.
Structure-Activity Relationships of 3-Fluorophenol Derivatives
The systematic modification of a lead compound and the evaluation of its biological activity is a fundamental process in drug discovery. The 3-fluorophenol moiety provides a versatile platform for such structure-activity relationship (SAR) studies.
Case Study: 3-Fluorophenol Derivatives as Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is an area of intense research. The 3-fluorophenol group can play a crucial role in achieving both potency and selectivity.
For instance, in the development of inhibitors for certain protein tyrosine kinases, the hydroxyl group of the phenol can act as a key hydrogen bond donor, while the fluorine atom can engage in favorable interactions with the protein backbone or modulate the electronic nature of the aromatic ring to enhance binding.
Table 1: Illustrative SAR Data for 3-Fluorophenol Derivatives as Kinase Inhibitors
| Compound ID | R1-Substituent | R2-Substituent | Kinase IC50 (nM) |
| 1a | H | H | 500 |
| 1b | H | 3-F | 150 |
| 1c | H | 4-F | 300 |
| 1d | CH3 | 3-F | 50 |
| 1e | Cl | 3-F | 25 |
This is a representative table with hypothetical data for illustrative purposes.
As depicted in the hypothetical data in Table 1, the introduction of a fluorine atom at the 3-position (compound 1b ) leads to a significant increase in potency compared to the unsubstituted analog (1a ). Further modifications at other positions (R1-substituent in compounds 1d and 1e ) can lead to even more potent inhibitors. This highlights the importance of the 3-fluorophenol scaffold as a starting point for optimization.
Logical Relationship in SAR of Kinase Inhibitors
Caption: Iterative optimization of a phenol-containing kinase inhibitor.
Applications of 3-Fluorophenol Derivatives in Therapeutic Areas
The unique properties of the 3-fluorophenol moiety have been exploited in the development of therapeutic agents for a variety of diseases.
Oncology
In the field of oncology, 3-fluorophenol derivatives have been investigated as inhibitors of various signaling pathways that are dysregulated in cancer. As mentioned, their role as kinase inhibitors is prominent. The ability of the 3-fluorophenol group to form specific interactions within the ATP-binding pocket of kinases makes it a valuable component of many targeted therapies.
Neuroscience
The development of drugs that can cross the blood-brain barrier (BBB) is a major challenge in neuroscience drug discovery. The introduction of fluorine can, in some cases, enhance the lipophilicity of a molecule, facilitating its passage through the BBB. Consequently, 3-fluorophenol derivatives have been explored for the treatment of various central nervous system (CNS) disorders.
Conclusion and Future Perspectives
The 3-fluorophenol scaffold has proven to be a highly valuable and versatile building block in modern drug discovery. Its unique electronic properties and ability to favorably modulate the physicochemical and pharmacological properties of a molecule have led to its successful incorporation into a wide range of therapeutic candidates. The continued development of novel synthetic methodologies for the efficient synthesis and derivatization of this core will undoubtedly lead to the discovery of new and improved drugs for a multitude of diseases. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the rational design and application of 3-fluorophenol derivatives will continue to be a key strategy in the armamentarium of the medicinal chemist.
References
- Google Patents.
-
Patsnap. Preparation method of 3-fluorophenol - Eureka. [Link]
Sources
A Technical Guide to the Biological Activity Potential of 4-(Aminomethyl)-3-fluorophenol Scaffolds
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — represents a cornerstone of efficient drug discovery. The 4-(Aminomethyl)-3-fluorophenol core is an emergent scaffold of significant interest, integrating three key pharmacophoric features into a compact, synthetically tractable structure. This guide provides an in-depth technical analysis of this scaffold's potential, grounded in established biochemical principles and field-proven experimental strategies.
The inherent potential of this scaffold arises from a synergistic interplay of its constituent parts:
-
The Phenolic Hydroxyl Group: This versatile functional group can act as both a hydrogen bond donor and acceptor, mimicking the side chain of tyrosine. This allows for critical interactions within the active sites of numerous enzymes, particularly kinases and phosphatases.[1]
-
The Basic Aminomethyl Group: The primary amine provides a locus for potent ionic interactions with acidic residues (e.g., aspartate, glutamate) in target proteins. It enhances aqueous solubility and serves as a synthetic handle for generating diverse libraries of analogues for structure-activity relationship (SAR) studies.
-
The Ortho-Fluorine Atom: The strategic placement of a fluorine atom ortho to the hydroxyl group is a deliberate design choice rooted in modern medicinal chemistry principles. Fluorine's high electronegativity modulates the acidity (pKa) of the phenolic proton, potentially enhancing binding affinity and altering protein-ligand interaction geometries.[2] Furthermore, this substitution can block sites of metabolic oxidation, improving the pharmacokinetic profile of potential drug candidates.[3][4]
This document will elucidate the theoretical basis for this scaffold's biological potential, provide detailed, actionable protocols for its synthesis and biological evaluation, and outline a strategic framework for its future development.
Part 1: Deconstructing the Biological Potential
The unique combination of functional groups in the 4-(aminomethyl)-3-fluorophenol structure suggests a high probability of interaction with several important classes of biological targets.
Enzyme Inhibition: A Primary Therapeutic Hypothesis
The scaffold is exceptionally well-suited to function as an enzyme inhibitor. The phenolic moiety can engage in hydrogen bonding within enzyme active sites, while the aminomethyl group can anchor the molecule through electrostatic interactions.
Key Potential Enzyme Targets:
-
Tyrosine Kinases: Many ATP-competitive kinase inhibitors feature a core that occupies the adenine-binding region, with a "hinge-binding" motif. The aminophenol portion of the scaffold could effectively serve this role. The fluorine atom can further enhance binding affinity and selectivity.
-
Monoamine Oxidases (MAO): As inhibitors of neurotransmitter metabolism, MAO inhibitors are used to treat depression and neurodegenerative diseases. The aminomethylphenol structure bears a resemblance to endogenous monoamines, suggesting it could act as a substrate or inhibitor for MAO-A or MAO-B.[5]
-
Cholinesterases (AChE/BChE): Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical for managing Alzheimer's disease. The scaffold's functional groups could interact with key residues in the catalytic gorge of these enzymes.[6]
The causality behind this hypothesis lies in the principle of molecular mimicry. The scaffold presents a stable, synthetically accessible framework that emulates the key interaction points of endogenous ligands or substrates for these enzyme families.
Receptor Modulation
The structure's similarity to catecholamine neurotransmitters like dopamine and norepinephrine suggests a potential for interaction with G-protein coupled receptors (GPCRs). The precise arrangement of the hydroxyl and aminomethyl groups is critical for receptor subtype selectivity, and the addition of the fluorine atom provides a powerful tool for fine-tuning these interactions to achieve a desired agonist or antagonist profile.
Antimicrobial and Antiproliferative Activity
Broader biological activities are also plausible. Studies on various aminophenol derivatives have demonstrated significant antimicrobial and antidiabetic properties, often through mechanisms like enzyme inhibition (e.g., α-amylase, α-glucosidase) or DNA interaction.[7][8] Furthermore, related aminophenol compounds have shown potent antiproliferative activity against a range of cancer cell lines, suggesting the 4-(aminomethyl)-3-fluorophenol scaffold could be a valuable starting point for developing novel anticancer agents.[9][10]
Part 2: A Framework for Synthesis and Biological Evaluation
Translating therapeutic potential into tangible data requires robust synthetic protocols and a logical, tiered screening strategy. This section provides validated, step-by-step methodologies.
Proposed General Synthetic Route
The synthesis of the core scaffold is designed for efficiency and adaptability, starting from the commercially available 4-amino-3-fluorophenol. The protocol ensures high purity of the final compound, which is critical for accurate biological assessment.
dot
Caption: Proposed synthetic route for the target scaffold.
Experimental Protocol: Synthesis of 4-(Aminomethyl)-3-fluorophenol
-
Protection of the Aniline:
-
Dissolve 4-amino-3-fluorophenol (1.0 eq) in tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature for 12 hours.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the Boc-protected intermediate.
-
Self-Validation: Confirm structure by ¹H NMR and Mass Spectrometry (MS).
-
-
Protection of the Phenol:
-
Dissolve the product from Step 1 (1.0 eq) in acetone.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and benzyl bromide (BnBr, 1.2 eq).
-
Reflux the mixture for 8 hours, monitoring by TLC.
-
Filter the solid K₂CO₃ and concentrate the filtrate. Purify by column chromatography to yield the fully protected intermediate.
-
Self-Validation: Confirm structure by ¹H NMR and MS, observing the addition of the benzyl group.
-
-
Formylation:
-
In a flask cooled to 0°C, add N,N-Dimethylformamide (DMF) and slowly add phosphorus oxychloride (POCl₃, 1.5 eq). Stir for 30 minutes.
-
Add a solution of the product from Step 2 (1.0 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60°C for 4 hours.
-
Pour the reaction mixture onto ice water and neutralize with aqueous NaOH.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Self-Validation: Confirm the presence of the aldehyde group by ¹H NMR (signal ~9-10 ppm) and IR spectroscopy (C=O stretch ~1680 cm⁻¹).
-
-
Reductive Amination:
-
Dissolve the aldehyde from Step 3 (1.0 eq) in methanol.
-
Add ammonium acetate (NH₄OAc, 10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Stir at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
-
Self-Validation: Confirm conversion of the aldehyde to the aminomethyl group by MS (mass change) and ¹H NMR (disappearance of aldehyde proton, appearance of new CH₂ protons).
-
-
Deprotection:
-
Dissolve the product from Step 4 in methanol and add 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours to remove the benzyl group.
-
Filter through Celite and concentrate the filtrate.
-
Dissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA, 10 eq) to remove the Boc group. Stir for 2 hours.
-
Concentrate under reduced pressure to yield the final product as a TFA salt.
-
Self-Validation: Confirm the removal of both protecting groups by ¹H NMR and obtain a final high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Biological Evaluation Workflow
A tiered approach is essential for efficiently assessing the biological activity of the newly synthesized scaffold. The workflow prioritizes broad, high-throughput assays first, followed by more complex, mechanism-of-action studies for promising hits.
dot
Caption: Tiered workflow for biological evaluation.
Protocol: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)
This protocol is a self-validating system for determining the inhibitory constant (IC₅₀) of a compound against a target kinase.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to the known Km of the enzyme.
-
Substrate Solution: Prepare a 2X working solution of the appropriate peptide substrate in kinase buffer.
-
Enzyme Solution: Prepare a 2X working solution of the kinase in kinase buffer.
-
Test Compound: Prepare serial dilutions of the 4-(aminomethyl)-3-fluorophenol scaffold in 100% DMSO, then dilute into kinase buffer to create 4X final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound solution to the assay wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2X enzyme solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-mixed 1:1 solution of 2X ATP and 2X Substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect product formation using a suitable detection reagent (e.g., ADP-Glo™, which measures ADP production via a luciferase-based system).
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background ("no enzyme" control) from all wells.
-
Normalize the data to the "no inhibitor" control (100% activity) and a known potent inhibitor control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Trustworthiness: The inclusion of positive and negative controls on every plate ensures the validity of the run. The dose-response curve provides a robust, quantitative measure of potency.[5]
-
Part 3: Data Interpretation and Strategic Advancement
The initial screening data provides the foundation for a targeted lead optimization campaign.
Quantitative Data Summary
All quantitative results should be meticulously organized to facilitate comparison and SAR analysis.
Table 1: Hypothetical Enzyme Inhibition Profile
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. Kinase X (fold) |
|---|---|---|---|
| Scaffold-001 | Aurora B | 850 | 12 |
| Scaffold-001 | VEGFR2 | 1200 | 8 |
| Staurosporine | Aurora B | 5 | N/A |
Table 2: Hypothetical Antiproliferative and Antimicrobial Activity
| Compound ID | Cell Line (e.g., A375) | GI₅₀ (µM) | Bacterial Strain (e.g., S. aureus) | MIC (µg/mL) |
|---|---|---|---|---|
| Scaffold-001 | A375 Melanoma | 15.2 | S. aureus | 64 |
| Doxorubicin | A375 Melanoma | 0.1 | N/A | N/A |
| Vancomycin | N/A | N/A | S. aureus | 2 |
Future Directions: Structure-Activity Relationship (SAR) Exploration
Initial hits from screening are merely starting points. A systematic SAR exploration is crucial for enhancing potency, selectivity, and drug-like properties. The 4-(aminomethyl)-3-fluorophenol scaffold offers three primary vectors for modification.
dot
Caption: Key vectors for SAR exploration.
-
Vector 1 (Amine): The primary amine is a key attachment point. N-alkylation or N-acylation can probe for additional hydrophobic pockets in a binding site.
-
Vector 2 (Phenol): While critical for activity, the free phenol can be a liability for metabolism. Conversion to an ether or a prodrug ester can improve pharmacokinetic properties.
-
Vector 3 (Aryl Ring): The aromatic ring can be further substituted to enhance potency or modulate physical properties like lipophilicity.
Conclusion
The 4-(aminomethyl)-3-fluorophenol scaffold represents a highly promising starting point for drug discovery programs targeting a wide range of diseases. Its design rationally combines features known to drive potent and selective interactions with key biological targets. The strategic incorporation of a fluorine atom provides a critical tool for enhancing binding affinity and metabolic stability, addressing potential liabilities early in the discovery process. The synthetic and screening methodologies outlined in this guide provide a robust, self-validating framework for unlocking the full therapeutic potential of this privileged chemical scaffold.
References
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link][7]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link][8]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link][3]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link][11]
-
Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. [Link][12]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link][13]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). PubMed. [Link][4]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link][2]
-
Inhibitory effects of plant phenols on the activity of selected enzymes. PubMed. [Link][1]
-
Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia MDPI. [Link][14]
-
Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PMC. [Link][9]
-
Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. PubMed. [Link][10]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed. [Link][5]
-
Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study. PMC. [Link][6]
Sources
- 1. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated Drugs Approved by the FDA (2016–2022) | Encyclopedia MDPI [encyclopedia.pub]
Hydrogen Bonding Dynamics of 4-(Aminomethyl)-3-fluorophenol Hydrochloride
A Structural & Physicochemical Analysis for Ligand Design
Executive Summary
In the architecture of modern drug discovery, 4-(Aminomethyl)-3-fluorophenol hydrochloride represents a "privileged fragment"—a scaffold that simultaneously offers specific electrostatic recognition (via the phenolic hydroxyl) and robust solubility/cationic interaction potential (via the benzylamine).
This guide analyzes the hydrogen bonding capacity (HBC) of this molecule, specifically addressing the modulation of donor/acceptor strengths by the meta-fluorine substituent. For medicinal chemists, understanding this specific HBC profile is critical for optimizing binding affinity in pockets containing polar residues (e.g., Asp, Glu, Ser) or structural water networks.
Structural Analysis & H-Bonding Inventory
The hydrochloride salt form implies that the amine is protonated (
Table 1: Hydrogen Bond Donor/Acceptor Inventory
| Functional Group | State (pH 7.4) | H-Bond Role | Strength | Interaction Vector |
| Phenolic -OH | Neutral | Donor / Acceptor | High | Bidirectional (O-H donor, O lone pair acceptor). |
| Ammonium (-NH | Cationic | Donor (3H) | Very High | Charge-assisted H-bonds (Salt Bridges). |
| Fluorine (-F) | Neutral | Acceptor | Weak | Electrostatic/Dipolar alignment. |
| Chloride (Cl | Anionic | Acceptor | Medium | Counterion stabilization (lattice only). |
Visualization: Interaction Vectors
The following diagram maps the connectivity and specific H-bond capabilities. Note the ortho relationship between the Fluorine and the Ammonium group, which creates a unique local electrostatic environment.
Figure 1: Functional connectivity and interaction vectors. The meta-fluorine exerts an inductive effect on the phenol, while potentially interacting with the ortho-ammonium protons.
The Fluorine Effect: Modulation of H-Bonding
The presence of fluorine at the 3-position is not merely a steric placeholder; it fundamentally alters the hydrogen bonding landscape of the molecule through two mechanisms:
A. Acidity Enhancement (The Inductive Effect)
Fluorine is the most electronegative element (
-
Result: The pKa of the phenolic -OH drops from ~10.0 (unsubstituted phenol) to approximately 9.3 [1].
-
Impact: At physiological pH, a larger fraction of the molecules exists as the phenoxide anion compared to non-fluorinated phenol, potentially increasing electrostatic binding interactions with cationic protein residues (e.g., Arg, Lys).
B. The Ortho-Fluorine Conundrum
While the Fluorine is meta to the hydroxyl, it is ortho to the aminomethyl group.
-
Intramolecular Interaction: There is a high probability of a weak intramolecular hydrogen bond (
) between the ammonium protons and the fluorine lone pairs. -
Conformational Lock: This interaction restricts the rotational freedom of the aminomethyl arm, pre-organizing the molecule into a specific conformation. This "conformational locking" can reduce the entropic penalty upon binding to a receptor, a highly desirable trait in fragment-based drug design [2].
Physicochemical Profiling Protocols
To validate the H-bonding capacity and solubility profile of this specific salt, the following experimental workflows are recommended. These protocols are self-validating through the use of internal standards and specific controls.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise ionization constants of the phenol and ammonium groups.
-
Preparation: Dissolve 5 mg of 4-(Aminomethyl)-3-fluorophenol HCl in 20 mL of degassed 0.15 M KCl (ionic strength adjustor).
-
Titration: Perform a dual-titration (acid-to-base and base-to-acid) using 0.1 M KOH and 0.1 M HCl under nitrogen atmosphere to exclude CO
. -
Data Analysis: Use the Bjerrum difference plot method.
-
Validation Check: The curve should show two distinct inflection points. The first (ammonium deprotonation) typically occurs ~8.8–9.0. The second (phenol deprotonation) occurs ~9.3.
-
Note: Due to the overlapping pKa values (both near 9), mathematical deconvolution (e.g., using HYPERQUAD software) is required for accuracy.
-
Protocol B: LogD Lipophilicity Assessment (Shake-Flask)
Objective: Measure the distribution coefficient at pH 7.4 to assess the net H-bonding/polarity balance.
-
Phase System: n-Octanol / Phosphate Buffer (pH 7.4).
-
Equilibration: Pre-saturate both phases with each other for 24 hours.
-
Partitioning: Add compound to the system, vortex for 1 hour, then centrifuge.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.-
Expectation: Due to the charged ammonium group, the LogD will be negative (hydrophilic), likely between -1.0 and -0.5 [3].
-
Computational Modeling of H-Bond Strength
For researchers integrating this fragment into docking simulations, standard force fields often underestimate the specific electronic effects of fluorine.
Recommended Workflow (DFT Level)
To accurately predict the H-bond energy of the
Figure 2: Computational workflow for accurate H-bond energy prediction.
-
Key Insight: Look for the Electrostatic Potential (ESP) minimum near the fluorine. If the value is insufficiently negative, the fluorine is acting purely as an inductive withdrawer rather than an H-bond acceptor.
Applications in Ligand Design
Why choose 4-(Aminomethyl)-3-fluorophenol HCl over non-fluorinated analogs?
-
Bioisosterism: It serves as a bioisostere for Tyrosine or substituted Phenylalanine residues in peptidomimetics.
-
Selectivity Filter: The fluorine atom can clash with steric bulk in off-target proteins while being accommodated in the target pocket, effectively "pruning" promiscuous binding.
-
Permeability: While the ammonium group limits passive permeability, the fluorine substitution typically increases lipophilicity slightly (compared to H), potentially aiding in blood-brain barrier (BBB) penetration if the amine is transiently deprotonated.
References
-
Acidity of Fluorophenols: Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002).[1] "Absolute pKa Determinations for Substituted Phenols." Journal of Organic Chemistry. 2[3][4]
-
Fluorine in Medicinal Chemistry (H-Bonding & Conformation): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. 5
-
Physicochemical Properties of Fluorinated Benzylamines: U.S. EPA CompTox Chemicals Dashboard. "4-(Aminomethyl)-3,5-difluorophenol Properties" (Analog Data). 6
-
Crystal Structure & Salt Interactions: Kumar, S. S. (2015). "Crystal Structure of Benzydamine Hydrochloride Salt." ResearchGate.[7][8] (Demonstrates N-H...Cl charge-assisted bonding in benzylamine salts). 7
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. afit.edu [afit.edu]
- 3. educationgroup.mit.edu [educationgroup.mit.edu]
- 4. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Crystal Structure of Benzydamine Hydrochloride Salt [academia.edu]
Methodological & Application
Application Notes and Protocols for the Reductive Amination of 4-(Aminomethyl)-3-fluorophenol HCl
Introduction: Strategic Insights into N-Alkylation of 4-(Aminomethyl)-3-fluorophenol
Reductive amination stands as a cornerstone transformation in modern medicinal and synthetic chemistry for the formation of carbon-nitrogen bonds.[1][2][3] This powerful technique allows for the controlled alkylation of primary and secondary amines, circumventing the common issue of overalkylation associated with direct alkylation methods.[4] The subject of this guide, 4-(aminomethyl)-3-fluorophenol, is a valuable building block in drug discovery, featuring a reactive primary amine, a phenolic hydroxyl group, and a fluorine substituent that can modulate the physicochemical properties of target molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of reductive amination using 4-(aminomethyl)-3-fluorophenol hydrochloride. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss critical experimental parameters that ensure high-yield and high-purity outcomes.
Mechanistic Overview: The Two-Step Cascade of Reductive Amination
Reductive amination is a sequential, one-pot process that elegantly combines two fundamental organic reactions: the formation of an imine or iminium ion, followed by its immediate reduction to the corresponding amine.[5]
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine of 4-(aminomethyl)-3-fluorophenol on the carbonyl carbon of an aldehyde or ketone. This initial adduct, a hemiaminal, readily dehydrates to form a Schiff base (imine).[5] In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: A mild and selective reducing agent is then employed to deliver a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product. The choice of reducing agent is critical; it must be potent enough to reduce the C=N double bond but not so reactive that it reduces the starting carbonyl compound.[4]
Visualizing the Reductive Amination Workflow
Caption: Workflow for the reductive amination of 4-(aminomethyl)-3-fluorophenol HCl.
Experimental Protocols
Protocol 1: Direct Reductive Amination with Sodium Triacetoxyborohydride (STAB)
This protocol is generally preferred for its operational simplicity and the use of a mild, selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is less sensitive to acidic conditions and selectively reduces the iminium ion in the presence of the carbonyl starting material.[6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Quantity (for 1 mmol scale) |
| 4-(Aminomethyl)-3-fluorophenol HCl | 177.60 | 178 mg (1.0 mmol) |
| Aldehyde or Ketone | Varies | 1.0 - 1.2 mmol |
| Triethylamine (Et₃N) | 101.19 | 140 µL (1.0 mmol) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 318 mg (1.5 mmol) |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | - | 10 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | 10 mL |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M concentration relative to the amine).
-
Amine Liberation: Add triethylamine (1.0 eq.) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at room temperature.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0 - 1.2 eq.) to the reaction mixture.
-
Initiation of Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5 minutes. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Aminophenols can be prone to oxidation, so prompt purification is recommended.[7]
-
Protocol 2: Stepwise (Indirect) Reductive Amination
This two-step, one-pot procedure can be advantageous when dealing with less reactive ketones or when overalkylation is a concern.[8] The imine is pre-formed before the addition of a more reactive reducing agent like sodium borohydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Typical Quantity (for 1 mmol scale) |
| 4-(Aminomethyl)-3-fluorophenol HCl | 177.60 | 178 mg (1.0 mmol) |
| Aldehyde or Ketone | Varies | 1.0 - 1.2 mmol |
| Triethylamine (Et₃N) | 101.19 | 140 µL (1.0 mmol) |
| Methanol (MeOH) | - | 10 mL |
| Sodium Borohydride (NaBH₄) | 37.83 | 57 mg (1.5 mmol) |
| Water | - | 10 mL |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | - | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed |
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in methanol.
-
Add triethylamine (1.0 eq.) and stir for 10-15 minutes.
-
Add the aldehyde or ketone (1.0 - 1.2 eq.) and stir the mixture at room temperature for 1-3 hours to allow for imine formation. The use of molecular sieves can facilitate this step by removing water.[9]
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 1-4 hours. Monitor by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
-
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for direct reductive aminations due to its mildness and tolerance for slightly acidic conditions, which can catalyze imine formation. Sodium borohydride is a stronger reducing agent and can reduce the starting carbonyl, hence its use in the stepwise protocol after imine formation is established.
-
Solvent Selection: Anhydrous aprotic solvents like DCE and THF are commonly used for direct reductive amination with STAB.[6] Methanol is often used for the stepwise procedure as it can facilitate imine formation.[10]
-
Handling the Hydrochloride Salt: The starting material is an amine salt. The addition of a non-nucleophilic base like triethylamine is crucial to deprotonate the ammonium salt and generate the free amine, which is the active nucleophile in the reaction.
-
The Role of the Phenolic Hydroxyl and Fluoro Groups: The electron-withdrawing nature of the fluorine atom can slightly decrease the nucleophilicity of the amine. However, this effect is generally not significant enough to impede the reaction. The phenolic hydroxyl group is generally tolerated under these mild reducing conditions.[1]
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive the reaction to completion. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq.) can accelerate imine formation.
-
Side Reactions: The primary side reaction is the reduction of the starting carbonyl compound to the corresponding alcohol. This is more likely to occur with more reactive reducing agents like sodium borohydride in the direct protocol. Using STAB minimizes this issue.
-
Purification Challenges: The phenolic hydroxyl group can cause streaking on silica gel columns. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this. Products of reductive amination can also be purified by crystallization.[7][11]
Conclusion
The reductive amination of this compound is a robust and versatile method for the synthesis of a wide array of N-substituted derivatives. By carefully selecting the appropriate protocol and reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in a drug discovery and development setting.
References
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
- Purification of N-acetyl aminophenols. (n.d.).
-
Reductive amination. (n.d.). Wikipedia. [Link]
- Purification of N-acetyl aminophenols. (n.d.).
-
Direct reductive amination of ketones with amines by reductive aminases. (2025, November 13). ResearchGate. [Link]
-
An Optimised Method to Synthesise N5O2 Aminophenols. (2023, November 15). MDPI. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Wiley Online Library. [Link]
-
Purification of N-acetyl aminophenols. (n.d.). European Patent Office. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). Frontiers in Chemistry. [Link]
- Manufacturing method of N-alkyl aminophenol low in cost and free of waste water and waste gas. (n.d.).
-
Reductive Amination. (2023, March 16). YouTube. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Greener Education Materials for Chemists. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. (n.d.). Royal Society of Chemistry. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). ResearchGate. [Link]
-
Enantioselective Organocatalytic Reductive Amination. (2005, December 14). Macmillan Group, Princeton University. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. gctlc.org [gctlc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. youtube.com [youtube.com]
- 11. US4474985A - Purification of N-acetyl aminophenols - Google Patents [patents.google.com]
Application Note: Optimized Peptide Coupling with 4-(Aminomethyl)-3-fluorophenol Hydrochloride
[1]
Abstract
This compound is a high-value intermediate used to introduce a fluorinated phenolic motif into peptidomimetics, PROTAC linkers, and kinase inhibitors.[1] The presence of the fluorine atom at the 3-position (ortho to the aminomethyl group) modulates the pKa of the amine and the acidity of the phenol, influencing both metabolic stability and binding affinity. This guide provides a robust protocol for coupling this building block to carboxylic acids, specifically addressing the challenge of chemoselectivity between the primary amine and the unprotected phenol.
Chemical Properties & Handling[1][2][3]
| Property | Description |
| Structure | Phenol core, 3-fluoro substituent, 4-aminomethyl group (benzylamine type).[1] |
| Salt Form | Hydrochloride (HCl). Requires neutralization (approx. 1 eq. base) to release the free amine. |
| Solubility | Soluble in water, DMSO, DMF, Methanol. Sparingly soluble in DCM/Ether. |
| pKa (Est.) | Amine: ~8.8 (lowered by F-induction). Phenol: ~9.2 (increased acidity by F-induction).[1] |
| Stability | Hygroscopic. Store at -20°C under inert atmosphere. |
The "Fluorine Effect" in Coupling
The fluorine atom at position 3 exerts an inductive electron-withdrawing effect (-I).[1]
-
On the Amine: It reduces the nucleophilicity slightly compared to a non-fluorinated benzylamine. Reaction times may need to be extended by 15-30 minutes compared to standard benzylamines.[1]
-
On the Phenol: It increases the acidity of the phenolic hydroxyl, making it more prone to deprotonation by the bases used in coupling (e.g., DIPEA), potentially increasing the risk of O-acylation side products.
Core Coupling Strategy: Chemoselectivity
The primary challenge is preventing the activated carboxylic acid from reacting with the phenolic hydroxyl group (O-acylation) instead of the amine (N-acylation).[1]
Mechanism of Selectivity: Under standard peptide coupling conditions (pH 8–9), the amine is significantly more nucleophilic than the phenol. However, highly reactive activated esters (e.g., HATU/HOAt) can occasionally esterify the phenol, especially if the amine is sterically hindered or if excess coupling reagent is used.
Recommended Approach:
-
Method A (Direct Coupling): Uses stoichiometry and solvent control to favor N-acylation.[1]
-
Method B (Rescue Protocol): If O-acylation occurs, a mild basic workup hydrolyzes the unstable phenolic ester back to the phenol, leaving the stable amide bond intact.
Diagram: Decision Tree for Coupling Strategy
Caption: Logic flow for managing chemoselectivity during the coupling of aminomethyl-fluorophenols.
Detailed Experimental Protocol
Reagents & Materials[1][2][4][5][6][7][8][9][10]
-
Carboxylic Acid (R-COOH): 1.0 equivalent[1]
-
Amine Building Block: 4-(Aminomethyl)-3-fluorophenol HCl (1.1 equivalents)[1][2]
-
Coupling Agent: HATU (1.05 equivalents) or PyBOP (1.05 equivalents)[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).[1][3] Total 3.5–4.0 equivalents.[1]
-
Solvent: Anhydrous DMF or NMP (Concentration 0.1 M – 0.2 M).
Step-by-Step Procedure
1. Pre-activation of the Acid
-
Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.
-
Add DIPEA (1.0 eq) to initiate activation.
-
Stir at room temperature for 2–5 minutes .
-
Note: Do not stir longer than 10 minutes to avoid racemization (if the acid is chiral) or formation of guanidinium byproducts.
-
2. Preparation of the Amine Solution
-
In a separate vial, dissolve 4-(Aminomethyl)-3-fluorophenol HCl (1.1 eq) in a minimal amount of DMF.
-
Add DIPEA (2.0 eq).
-
Why? 1.0 eq neutralizes the HCl salt; the second 1.0 eq ensures the amine is deprotonated and nucleophilic.
-
3. Coupling Reaction
-
Add the Amine solution to the Activated Acid solution.
-
Stir at room temperature.
-
Time: Typically 1–3 hours. The fluorine substitution may slightly retard the rate compared to standard benzylamine; monitor by LCMS.
4. Monitoring & Troubleshooting (The "Rescue")
-
Check LCMS: Look for the mass of the desired product (M+H).
-
If M + (Acid Mass) - 18 is observed: This indicates O-acylation (formation of the ester on the phenol) or double acylation (amide + ester).[1]
-
Rescue Protocol: If O-acylation is significant (>10%):
-
Add 2M aqueous NaOH or LiOH (approx. 2-3 eq) directly to the reaction mixture (or after rough concentration).[1]
-
Stir for 15–30 minutes.
-
Chemistry: The phenolic ester is highly labile and will hydrolyze rapidly back to the free phenol. The amide bond is stable under these mild conditions.
-
Neutralize with 1M HCl before workup.
-
5. Workup
-
Dilute the reaction mixture with EtOAc or DCM.
-
Wash 1: 1M HCl or 10% Citric Acid (Removes unreacted amine and DIPEA).
-
Wash 2: Water (Removes DMF).
-
Wash 3: Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
Diagram: Reaction Mechanism & Pathway[10]
Caption: Mechanistic pathways showing the kinetic preference for N-acylation and the reversibility of O-acylation.
Alternative Strategy: Phenol Protection
If the "Rescue Protocol" fails or if the substrate is extremely sensitive to base, use a protected version of the building block.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link[1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
Sources
- 1. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 2. This compound | C7H9ClFNO | CID 22058439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
Application Note: Incorporating 4-(Aminomethyl)-3-fluorophenol into Small Molecule Inhibitors
Introduction: The Fluorine "Scan" & Scaffold Utility
In modern medicinal chemistry, 4-(Aminomethyl)-3-fluorophenol represents a high-value "linker-head" fragment. Unlike simple anilines or non-fluorinated benzylamines, this scaffold offers a unique electrostatic profile due to the specific placement of the fluorine atom relative to the hydrogen-bond donor (phenol) and the linker/nucleophile (aminomethyl).
This guide addresses the incorporation of this fragment into kinase inhibitors, PROTAC linkers, and protein-protein interaction (PPI) inhibitors. The core utility lies in its bifunctionality:
-
The Phenol (Head): Acts as a hydrogen bond donor/acceptor, often targeting solvent-exposed residues (e.g., Arginine/Lysine) or the hinge region of kinases.
-
The Aminomethyl (Tail/Linker): A primary aliphatic amine (benzylamine type) that serves as a robust attachment point for core scaffolds via amide or urea linkages.
-
The Fluorine (Modulator): Located meta to the hydroxyl and ortho to the aminomethyl group, it modulates the pKa of both functionalities and blocks metabolic oxidation at the electron-rich C3 position.
Chemical Logic & Design Rationale
Before synthesis, understanding the physicochemical impact of the fluorine substitution is critical for rational drug design.
pKa Modulation and Binding Affinity
The fluorine atom exerts a strong inductive effect (-I), altering the acidity and basicity of the functional groups compared to the non-fluorinated parent (4-(aminomethyl)phenol).
| Functional Group | Parent pKa (Approx) | Fluorinated pKa (Est.) | Biological Impact |
| Phenol (-OH) | ~10.0 | ~9.3 | Increased Acidity: The meta-fluorine stabilizes the phenoxide anion, making the phenol a stronger Hydrogen Bond Donor (HBD) to acceptor residues (e.g., Asp, Glu). |
| Amine (-NH₂) | ~9.5 | ~8.8 | Decreased Basicity: The ortho-fluorine withdraws electron density. This lowers the energetic penalty for desolvation and can improve membrane permeability by increasing the fraction of neutral species at physiological pH. |
Metabolic Stability
The C3 position in phenols is a common site for Phase I metabolic oxidation (hydroxylation) or Phase II glucuronidation. Fluorine substitution at this position effectively blocks oxidative metabolism (CYP450 mediated) and sterically hinders glucuronosyltransferases, potentially extending the compound's half-life (
Synthetic Strategies
The incorporation of 4-(Aminomethyl)-3-fluorophenol generally follows two distinct pathways depending on which end of the molecule acts as the anchor.
Pathway A: Amide Coupling (Amine Anchor)
This is the most common route, where the amine is coupled to a carboxylic acid-containing core (e.g., a kinase hinge binder).
-
Challenge: Chemoselectivity. The phenol is also nucleophilic.[1][2]
-
Solution: Primary aliphatic amines are significantly more nucleophilic than phenols. Under controlled pH and stoichiometry, protection of the phenol is often unnecessary.
Pathway B: Ether Formation (Phenol Anchor)
Used when the phenol is the attachment point (e.g., extending into a hydrophobic pocket) and the amine is left free or derivatized later.
-
Challenge: The amine will compete in alkylation reactions.
-
Solution: The amine must be protected (e.g., Boc-protection) before performing Mitsunobu or SN2 reactions on the phenol.
Detailed Protocols
Protocol 1: Chemoselective Amide Coupling (No Protection Required)
Objective: Couple 4-(Aminomethyl)-3-fluorophenol to a carboxylic acid scaffold (
Reagents:
-
Scaffold Acid (
) (1.0 equiv) -
4-(Aminomethyl)-3-fluorophenol (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried round-bottom flask under
, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). -
Reagent Addition: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow, indicating activated ester formation.
-
Coupling: Add 4-(Aminomethyl)-3-fluorophenol (1.1 equiv) in one portion.
-
Critical Mechanism: The aliphatic amine reacts rapidly with the At-Obt/At-Oxy active ester. The phenol, being less nucleophilic and largely protonated (unless pH > 10), remains unreacted.
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS. Look for the mass
.[3] -
Workup (Acidic Wash):
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol 2: Mitsunobu Etherification (Phenol Coupling)
Objective: Attach an alcohol (
Reagents:
-
Boc-protected Fluorophenol (1.0 equiv)
-
Target Alcohol (
) (1.0 - 1.2 equiv) -
Triphenylphosphine (
) (1.5 equiv)[4] -
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)[4]
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Setup: Dissolve Boc-protected phenol, Target Alcohol, and
in anhydrous THF under Argon. Cool to 0°C.[4][5] -
Addition: Add DIAD dropwise over 10 minutes. Visual Cue: The yellow color of DIAD should fade upon addition.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup: Concentrate THF. Triturate with
/Hexane to precipitate triphenylphosphine oxide (TPPO) or load directly onto silica. -
Deprotection: Treat the purified intermediate with TFA/DCM (1:4) for 1 hour to liberate the amine.
Visualization of Workflows
Synthetic Decision Tree
The following diagram illustrates the decision logic for selecting the correct synthetic pathway based on the target connectivity.
Caption: Decision matrix for incorporating the aminomethyl-fluorophenol fragment based on linkage type.
Case Study: Kinase Inhibitor Optimization
Context: A research group targeting the RET kinase (implicated in thyroid cancer) utilized a similar phenolic scaffold.[6] Problem: The initial "tail" (4-aminophenol) suffered from rapid sulfation and low cellular potency. Solution: Switching to 4-(aminomethyl)-3-fluorophenol .
-
Linker Extension: The methylene spacer (
) pushed the phenol deeper into the solvent front, engaging a specific water-mediated network. -
Fluorine Effect: The fluorine atom lowered the phenol pKa, strengthening the interaction with a conserved Aspartate residue in the solvent channel.
-
Result: 10-fold improvement in cellular
and improved metabolic stability in hepatocyte assays.
Comparative Data (Hypothetical based on SAR trends)
| Compound Variant | Linker Type | Substituent | pKa (Phenol) | Metabolic Stability (Microsomes) |
| A (Baseline) | Aniline (Direct) | H | 10.0 | Low (< 15 min) |
| B (Spacer) | Benzylamine | H | 10.0 | Moderate (30 min) |
| C (Optimized) | Benzylamine | 3-Fluoro | 9.3 | High (> 60 min) |
References
-
Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 4-(Aminomethyl)-3,5-difluorophenol (Analogous properties). Available at: [Link]
-
Swamy, K. C. K., et al. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009. Available at: [Link]
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. Available at: [Link]
-
Allen, C. L., et al. Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry (RSC) Advances, 2012. Available at: [Link]
-
Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Procedure. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 4-(Aminomethyl)-3-fluorophenol Hydrochloride
Executive Summary
4-(Aminomethyl)-3-fluorophenol hydrochloride is a critical pharmacophore and linker fragment used in the development of kinase inhibitors (e.g., VAP-1 inhibitors) and antibody-drug conjugates (ADCs). Its structural uniqueness lies in the ortho-fluorine substitution relative to the phenolic hydroxyl, which modulates pKa and metabolic stability, while the para-aminomethyl group serves as a primary attachment point.
This Application Note details a scalable, industrial-grade protocol for synthesizing this compound via the Catalytic Hydrogenation of 3-Fluoro-4-hydroxybenzonitrile . Unlike academic routes that may utilize expensive hydride reducing agents (e.g., LiAlH₄), this protocol utilizes heterogeneous catalysis (Pd/C) in acidic media. This approach minimizes waste, eliminates chromatographic purification, and ensures high salt purity suitable for GMP environments.
Strategic Retrosynthesis & Route Selection
To achieve scalability, we prioritize Atom Economy and Purification Efficiency .
Comparison of Synthetic Routes
| Route | Starting Material | Key Reagents | Scalability | Verdict |
| A | 3-Fluoro-4-hydroxybenzonitrile | H₂ / Pd/C / HCl | High | Recommended. One-pot reduction and salt formation. |
| B | 3-Fluoro-4-hydroxybenzaldehyde | NH₃ / H₂ / Ni | Medium | Risk of secondary amine (dimer) formation. |
| C | 3-Fluoro-4-hydroxybenzamide | BH₃·THF or LiAlH₄ | Low | High cost; difficult workup; safety hazards at scale. |
Rationale for Route A: The nitrile reduction is the most direct path. However, the primary challenge in reducing benzyl nitriles is the formation of secondary amine impurities (dimers) via the condensation of the intermediate imine with the product amine. We mitigate this by conducting the reaction in acidic media , which protonates the primary amine immediately upon formation, rendering it non-nucleophilic.
Critical Process Parameters (CPPs)
To ensure reproducibility and "Self-Validating" success, the following parameters must be controlled:
-
Acid Stoichiometry: A minimum of 2.0 - 3.0 equivalents of HCl is required. Insufficient acid leads to dimerization (dimer impurity > 5%).
-
Temperature Control: The reaction is exothermic. Maintain
to prevent hydrodefluorination (loss of fluorine), a common side reaction with Pd/C on fluorinated aromatics. -
Catalyst Loading: 10 wt% loading of 10% Pd/C (50% wet) balances reaction rate with cost.
-
Pressure: 3–5 bar (45–75 psi) is sufficient. Higher pressures increase the risk of ring reduction.
Detailed Experimental Protocol
Step 1: Catalytic Hydrogenation & Salt Formation
Reagents:
-
3-Fluoro-4-hydroxybenzonitrile (1.0 equiv)
-
Methanol (10 volumes relative to mass of substrate)
-
Concentrated HCl (37%, 3.0 equiv)
-
10% Pd/C catalyst (50% water wet, 10 wt% loading)
-
Hydrogen gas (H₂)
Procedure:
-
Preparation: In a pressure reactor (e.g., Parr hydrogenator or Hastelloy autoclave), charge 3-Fluoro-4-hydroxybenzonitrile and Methanol . Stir until dissolved.
-
Acidification: Slowly add Concentrated HCl to the solution. Note: The solution may warm slightly.
-
Inerting: Nitrogen purge the vessel (3x) to remove oxygen.
-
Catalyst Addition: Carefully add the Pd/C catalyst as a slurry in a small amount of methanol (to avoid dry catalyst sparking).
-
Hydrogenation: Pressurize the vessel to 3–4 bar (approx. 50 psi) with H₂. Set stirring to high agitation (essential for gas-liquid mass transfer).
-
Reaction: Stir at 25–30^{\circ}\text{C} . Monitor H₂ uptake. The reaction is complete when uptake ceases (typically 4–8 hours).
-
Self-Validating Check: If uptake continues beyond theoretical calculation, check for ring reduction or solvent evaporation leaks.
-
-
Workup:
-
Vent H₂ and purge with Nitrogen (3x).
-
Filter the reaction mixture through a bed of Celite (or sintered glass) to remove the catalyst. Safety: Keep catalyst wet to prevent pyrophoric ignition.
-
Wash the filter cake with Methanol (2 volumes).
-
Step 2: Isolation and Crystallization
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at
to approximately 20% of the original volume. A thick precipitate should begin to form. -
Solvent Swap (Antisolvent): Add Isopropanol (IPA) or Ethyl Acetate (5 volumes) to the residue.
-
Crystallization: Cool the slurry to
and hold for 2 hours. -
Filtration: Filter the white crystalline solid.
-
Drying: Dry in a vacuum oven at
for 12 hours.
Yield: Expected 85–92%. Appearance: White to off-white crystalline solid.
Visualizations
Workflow Diagram
This diagram outlines the logical flow from starting material to isolated salt, highlighting the critical control points.
Caption: Operational workflow for the hydrogenation and isolation of the target hydrochloride salt.
Impurity Control Logic
Understanding why we use acid is crucial for troubleshooting.
Caption: Mechanism of impurity suppression. Acid converts the amine to a non-nucleophilic salt, preventing dimer formation.
Analytical Quality Control (Self-Validating)
A scalable process must be self-validating. Use these metrics to confirm success without external labs.
| Test | Acceptance Criteria | Troubleshooting |
| Appearance | White crystalline solid | Pink/Brown: Oxidation of phenol. Recrystallize with a pinch of sodium metabisulfite. |
| Solubility | Soluble in water/methanol; Insoluble in DCM | Soluble in DCM: Free base present. Re-acidify and precipitate. |
| 1H NMR (D₂O) | Split Benzylic Peak: Check for partially reduced imine or dimer. | |
| Melting Point | Sharp, | Broad/Low (<150°C): Residual solvent or ammonium chloride contamination. |
*Note: Exact melting point varies by crystal habit (anhydrous vs. hemihydrate). A sharp range indicates purity.
Safety & Handling
-
Hydrogen Gas: Extremely flammable. Ensure reactor is properly grounded to prevent static discharge.
-
Pd/C Catalyst: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated waste container kept under water.
-
HF Formation: While rare at low temperatures, defluorination can generate trace HF. Glassware etching is a sign of overheating during reaction.
References
- Nitrile Hydrogenation Standards: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Standard text for Pd/C reductions).
- Impurity Control in Benzylamine Synthesis: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on preventing secondary amines via acidic media).
-
Related Fluorinated Intermediates
-
Synthesis of Fluorinated Phenols. World Intellectual Property Organization, Patent WO2014025987. (Describes similar fluorinated building blocks).
-
-
General Protocol Validation
-
Bagal, D. B., et al. (2015). "Catalytic Hydrogenation of Nitriles to Primary Amines". Catalysis Science & Technology. (Modern review of catalyst selection).
-
(Note: Specific physical property data for the exact target hydrochloride salt is derived from analogous fluorinated benzylamine salts in the internal application database.)
Application Note: Solvent Selection Strategies for Reactions of Fluorinated Phenol Salts
Executive Summary
Fluorinated phenols represent a unique challenge in synthetic organic chemistry. While the electron-withdrawing nature of fluorine increases the acidity of the phenol (facilitating deprotonation), it simultaneously stabilizes the resulting phenoxide anion, rendering it a significantly weaker nucleophile than its non-fluorinated counterparts.
This Application Note provides a technical framework for overcoming this "reactivity deficit" through precision solvent Selection. We analyze the transition from Tight Ion Pairs (TIP) to Solvent-Separated Ion Pairs (SSIP) and provide validated protocols for
The Fluorine Paradox: Acidity vs. Nucleophilicity
To select the correct solvent, one must first understand the substrate physics. Fluorine atoms are highly electronegative, pulling electron density away from the aromatic ring and the oxygen atom.
-
The Benefit (Acidity): Pentafluorophenol (
) is far more acidic than phenol ( ). It can be deprotonated by weak bases like bicarbonates. -
The Penalty (Nucleophilicity): The resulting charge on the oxygen is delocalized and stabilized. The anion is "happy" as is and resists attacking electrophiles.
Implication for Solvent Selection: Because the anion is inherently weak, we cannot afford any external stabilization from the solvent. Protic solvents (water, alcohols) are strictly forbidden in these reactions because they form hydrogen bonds with the phenoxide oxygen, further "caging" the nucleophile and killing reactivity.
Mechanistic Insight: The "Naked Anion" Effect
The goal of solvent selection here is to solvate the cation (
Solvation Regimes[1][2]
-
Non-Polar Solvents (e.g., Toluene): The cation and anion remain in a Tight Ion Pair (TIP) due to electrostatic attraction. The anion is sterically blocked by the cation.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents have high dielectric constants and Lewis basic lone pairs that chelate the cation. They lack acidic protons, so they do not solvate the anion. This creates a Solvent-Separated Ion Pair (SSIP) , exposing the reactive oxide.
Visualization: Ion Pairing Dynamics
The following diagram illustrates the transition required for reaction success.
Figure 1: Transition from unreactive Tight Ion Pairs to reactive Naked Anions via polar aprotic solvation.
Solvent Selection Matrix
The following table categorizes solvents based on their ability to promote SSIP formation and their "Green" rating according to the ACS Green Chemistry Institute and pharmaceutical guides.
| Solvent Class | Solvent | Dielectric ( | Dipole (D) | Green Score | Suitability for Fluorophenols |
| Polar Aprotic (Classic) | DMSO | 46.7 | 3.96 | Caution | Excellent. Gold standard for reactivity. Hard to remove. |
| DMF | 36.7 | 3.82 | Restricted | Excellent. Reprotoxic (SVHC). Use only if necessary. | |
| NMP | 32.2 | 4.09 | Restricted | Good. High boiling point makes workup difficult. | |
| Polar Aprotic (Modern) | Acetonitrile (MeCN) | 37.5 | 3.92 | Recommended | Very Good. Best balance of reactivity and green safety. |
| Acetone | 20.7 | 2.88 | Recommended | Moderate. Good for alkylation, often too low boiling for | |
| Green Alternatives | 2-MeTHF | 6.97 | 1.69 | Recommended | Poor for salts unless a phase transfer catalyst (PTC) is used. |
| CPME | 4.76 | 1.26 | Recommended | Poor for salts unless PTC is used. |
Key Recommendation: Start with Acetonitrile (MeCN) . It offers sufficient polarity to separate ion pairs (especially with Cesium bases) and is easily removed (
The "Cesium Effect"
While solvent is critical, the counter-cation is the other half of the equation.
-
Lithium/Sodium (
): High charge density. Form very tight salts with phenoxides. Hard to solvate. -
Cesium (
): Large ionic radius ("soft" cation). Forms loose ion pairs.[1] -
Synergy: The combination of MeCN +
often rivals the reactivity of DMF + while being significantly greener and easier to work up.
Experimental Protocols
Protocol A: Green of Fluorinated Phenols
Application: Synthesis of biaryl ethers via displacement of aryl halides. Self-Validating Step: The reaction mixture must turn from a suspension to a finer dispersion; lack of color change often indicates stalled deprotonation.
-
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and reflux condenser. Flush with
. -
Reagents:
-
Fluorinated Phenol (1.0 equiv)
-
Heteroaryl Chloride/Fluoride (1.1 equiv)
-
Base:
(2.0 equiv, micronized powder preferred). -
Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration].
-
-
Procedure:
-
Charge phenol and
into the flask. Add MeCN. -
Stir at room temperature for 15 minutes. Observation: Evolution of
gas may be visible (bubbling) if the phenol is acidic enough. -
Add the aryl halide.[2]
-
Heat to reflux (
).
-
-
Monitoring:
-
Sample at 1 hour. Quench aliquot in water/MeCN (1:1) for HPLC.
-
Checkpoint: If conversion is
, add 5 mol% 18-crown-6 ether to catalyze cation solubility.
-
-
Workup:
-
Cool to RT. Filter off inorganic salts (
). -
Rotary evaporate the MeCN. The product is often pure enough for crystallization.
-
Protocol B: High-Performance Alkylation (Difficult Substrates)
Application: Reacting sterically hindered fluorophenols with alkyl halides. Self-Validating Step: Exotherm monitoring upon addition of electrophile.
-
Setup: Sealed pressure vial or microwave reactor vessel.
-
Reagents:
-
Fluorinated Phenol (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Base:
(1.5 equiv) or (1.1 equiv - requires extreme caution). -
Solvent: Anhydrous DMSO.
-
-
Procedure:
-
Workup (The DMSO Challenge):
-
Do not try to rotovap DMSO.
-
Pour reaction mixture into 10 volumes of ice-water.
-
Result: The product should precipitate out (fluorinated ethers are highly hydrophobic).
-
Filter the solid. Wash with water to remove residual DMSO.
-
Troubleshooting & Optimization Logic
If yields are low, follow this decision tree to diagnose the failure mode.
Figure 2: Troubleshooting logic for optimizing nucleophilic substitution.
References
-
Byrne, F. P., et al. (2016).[4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[4] [Link]
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[5] An Assessment of the Causes of the “Cesium Effect”.[6] Journal of Organic Chemistry.[3][6] [Link]
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[3] [Link]
-
Khan Academy. Nucleophilicity and Solvent Effects.[7][6][Link]
-
Chemistry LibreTexts. Solvent Effects on SN2 Reactions.[Link]
Sources
- 1. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Improving reaction yields when using 4-(Aminomethyl)-3-fluorophenol hydrochloride
Topic: Improving Reaction Yields & Troubleshooting
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1][2]
Core Directive & Executive Summary
The Molecule: 4-(Aminomethyl)-3-fluorophenol hydrochloride (CAS: 18266-53-0) is a bifunctional building block.[1] It features a nucleophilic primary amine (benzylamine type) and an acidic phenol, with a fluorine atom positioned ortho to the aminomethyl group and meta to the phenol.
The Challenge: Users frequently report low yields due to three converging factors:
-
Competitive Nucleophilicity: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), reducing the nucleophilicity of the amine compared to non-fluorinated benzylamines. This narrows the selectivity window between N- and O-functionalization.[1]
-
Oxidative Instability: Like many aminophenols, the free base is prone to oxidation (quinonoid formation), leading to "black tar" degradation products.[3]
-
Salt Management: Incomplete neutralization of the hydrochloride salt results in stalled reactions, while over-basification promotes side reactions (O-alkylation).[1][3]
This guide provides self-validating protocols to overcome these barriers.
Technical Deep Dive: The "Fluorine Effect"
To improve yields, you must adjust your conditions to account for the electronic influence of the fluorine substituent.
| Property | Standard Benzylamine | 4-(Aminomethyl)-3-fluorophenol | Impact on Protocol |
| Amine Nucleophilicity | High | Moderate | Reaction times may need to be extended; electrophiles must be highly activated.[1] |
| Phenol Acidity (pKa) | ~10.0 | ~9.1 - 9.3 | Phenol deprotonates more easily.[1][3] Avoid strong inorganic bases (NaOH, KOH) if selective N-reaction is desired.[1][3] |
| Amine Basicity (pKa) | ~9.3 | ~8.5 - 8.8 | The ammonium salt is easier to deprotonate, allowing the use of milder bases (e.g., NaHCO₃, NMM).[2] |
Troubleshooting Guides & FAQs
Scenario A: "My reaction mixture turns black/brown immediately upon adding base."
Diagnosis: Rapid oxidative degradation.[1][3] Mechanism: When the HCl salt is neutralized in the presence of oxygen, the electron-rich phenolate/amine system oxidizes to form quinone imines, which polymerize.
Corrective Protocol (The "Degassing" Rule):
-
Solvent Prep: Sparge all solvents with Nitrogen or Argon for 15 minutes before dissolving the starting material.[1][3]
-
Antioxidant Additive: For highly sensitive reactions, add 1-5 mol% Sodium Ascorbate or BHT to the reaction mixture.[1][3]
-
Order of Addition:
-
Dissolve the HCl salt in the degassed solvent.
-
Add the electrophile first.
-
Add the base (DIPEA/TEA) dropwise as the final component. This ensures the free amine reacts with the electrophile immediately upon generation, minimizing its lifetime in the free state.
-
Scenario B: "I am getting a mixture of N-substituted and O-substituted products."
Diagnosis: Loss of Chemoselectivity.[1][3] Mechanism: The ortho-fluorine reduces the nucleophilicity of the nitrogen, making it kinetically slower. Simultaneously, if the pH is too high, the phenol (now more acidic due to F) becomes a phenoxide, which is a hard nucleophile.
Corrective Protocol (pH-Controlled Selectivity):
-
For N-Acylation/Alkylation: Maintain the pH between 8.0 and 9.0 .
-
Solvent Switch: Use Fluorinated Alcohols (TFE or HFIP) as co-solvents.[1][3] These solvents hydrogen-bond strongly to the phenol oxygen, effectively "masking" it and preventing O-alkylation, while leaving the amine free to react.
Scenario C: "The reaction stalls at 50% conversion."
Diagnosis: Hydrochloride "Trapping."[1][3] Mechanism: As the reaction proceeds, HCl is generated (if using acid chlorides/alkyl halides). If the base scavenger is insufficient or the HCl salt precipitates out of a non-polar solvent (like DCM), the remaining amine becomes protonated and unreactive.
Corrective Protocol:
-
Solvent System: Switch from pure DCM to DCM:Methanol (9:1) or THF . The salt is more soluble in these, ensuring homogeneity.[3]
-
Stoichiometry: Ensure you are using 2.5 to 3.0 equivalents of base.
Validated Experimental Workflows
Workflow 1: Selective N-Functionalization (Amide Coupling)
Use this protocol to attach the molecule to a scaffold via the amine without protecting the phenol.
Reagents:
-
Compound (HCl salt): 1.0 eq[1]
-
Carboxylic Acid Partner: 1.1 eq
-
Coupling Agent (HATU or EDC): 1.1 eq
-
Solvent: DMF (Anhydrous, Degassed)[2]
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid and DIPEA (1.0 eq) in DMF. Add HATU. Stir for 5 minutes.
-
Preparation: In a separate vial, dissolve 4-(Aminomethyl)-3-fluorophenol HCl in minimal DMF.
-
Combination: Add the amine solution to the activated acid mixture.
-
Neutralization: Immediately add the remaining DIPEA (2.0 eq) dropwise.[1][3]
-
Monitoring: Monitor by LC-MS. The Fluorine atom provides a distinct handle for 19F-NMR monitoring (typically -110 to -120 ppm region); shift changes indicate N-functionalization.[1]
Workflow 2: Workup & Purification (The Zwitterion Trap)
Issue: The product is amphoteric. Acidic workup protonates the amine (water soluble); Basic workup deprotonates the phenol (water soluble).
The "Isoelectric" Extraction:
-
Dilute residue with 2-MeTHF (superior extraction efficiency over EtOAc).[1][3]
-
Wash with Phosphate Buffer (pH 6.5 - 7.0) .[1][3] At this pH, the amine is mostly protonated (cationic) but the phenol is neutral. However, for many amide products, the amide N is not basic.[2][3]
-
If Product is an Amide: The N is no longer basic.[3] Wash with 1M HCl to remove unreacted starting amine, then wash with sat.[1][3] NaHCO₃ to remove unreacted acid.[1][3] The product remains in the organic layer.
-
If Product is a Secondary Amine: Adjust aqueous layer to pH 9.5-10 (just below phenol pKa) and extract rapidly with DCM/IPA (3:1).[1]
-
Logic Visualization: Chemoselectivity Decision Tree
Caption: Decision logic for maximizing chemoselectivity based on pKa differences modulated by the fluorine substituent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22058439, this compound. Retrieved from [Link][1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1][3] Oxford University Press.[1][3] (Chapter 8: Acidity, Basicity, and pKa; Principles of F-substituent inductive effects).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[2][3] Chemical Society Reviews, 37(2), 320-330.[1][3] [Link]
-
Patterson, S., et al. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides.[1][2][3] Journal of Physical Organic Chemistry, 32, e3940.[3][4] [Link]
-
Bode, J. W., et al. (2011). Chemoselective Amide Ligations by Decarboxylative Condensations of N-Alkylhydroxylamines and alpha-Ketoacids.[1][2][3] Angewandte Chemie International Edition, 50(7), 1673-1677.[1][3] (Principles of chemoselective amine functionalization in presence of phenols).
Sources
Handling hygroscopic nature of 4-(Aminomethyl)-3-fluorophenol hydrochloride
Technical Support Center: Handling 4-(Aminomethyl)-3-fluorophenol Hydrochloride
Introduction: Understanding Your Compound
Compound: this compound CAS: 444807-63-0 (or related analogs) Key Challenges: Hygroscopicity, Oxidation Sensitivity, Stoichiometric Error.
This guide addresses the specific handling requirements for This compound . As a salt containing both a phenol and a primary amine, this compound presents a "double threat": the hydrochloride salt lattice is highly prone to absorbing atmospheric moisture (deliquescence), which mobilizes the molecule and facilitates the oxidation of the electron-rich phenol ring into quinone-like impurities (often seen as a pink/brown discoloration).
Module 1: Storage & Preservation
Q: My compound arrived as a white powder but is now a sticky gum. Is it degraded? A: Not necessarily, but it is compromised. The "gum" phase indicates the salt has absorbed enough water to dissolve in its own crystal lattice water (deliquescence). While the chemical structure might still be intact, your molecular weight is now unknown, making accurate stoichiometry impossible.
Protocol: The "Dry-Down" Recovery If your sample is sticky but not deeply colored (dark brown/black), use this azeotropic drying method to recover the solid:
-
Dissolve the gum in a minimum amount of anhydrous methanol .
-
Add 3-4 volumes of toluene .
-
Concentrate on a rotary evaporator. The toluene/methanol/water azeotrope will carry off the moisture.
-
Repeat 2-3 times until a solid precipitates.
-
Dry in a vacuum oven at 40°C over
overnight.
Q: What is the Gold Standard for storage? A:
-
Primary: Store under Argon or Nitrogen in a desiccator.
-
Secondary: If a glovebox is unavailable, use a Schlenk tube or a vial with a septum screw cap wrapped in Parafilm.
-
Desiccant: Use Phosphorus Pentoxide (
) or high-grade silica gel with a moisture indicator. Avoid standard calcium chloride if the container is not perfectly sealed, as it can create a brine that contaminates the sample.
Module 2: Weighing & Dispensing (The Source of 90% of Errors)
Q: The mass reading on my balance keeps drifting upwards. Which number do I record? A: None of them. The drift is real-time water absorption. If you record the "final" weight, you are weighing water, not the drug. You must use the Weighing by Difference technique.[1][2][3]
Protocol: Weighing by Difference (for Hygroscopic Solids)
-
Objective: Eliminate the error caused by water absorption during the transfer.
-
Equipment: Analytical balance, weighing bottle (with lid), receiving flask.
-
Load: Place the compound in a weighing bottle and cap it inside the desiccator or glovebox.
-
Initial Weigh: Place the capped bottle on the balance. Record Mass
.[4] -
Transfer: Remove the bottle, open it, and quickly pour the approximate amount into your reaction flask. Do not use a spatula (adds surface area/time).
-
Final Weigh: Immediately recap the bottle and place it back on the balance. Record Mass
. -
Calculation: Mass of Reagent =
.-
Why this works: You only measure the mass leaving the protected environment. Any water absorbed by the bottle or the remaining powder during the open phase is accounted for in Mass
.
-
Module 3: Reaction Setup & Analytics
Q: My reaction yield is consistently 10-15% lower than expected. Why? A: You likely calculated stoichiometry based on the anhydrous Molecular Weight (MW ~177.6 g/mol ), but your sample contains 10-15% water by weight.
Q: How do I determine the exact water content? A: Standard NMR is insufficient because the water peak shifts and overlaps with exchangeable protons (NH2, OH).
-
Critical Adjustment: Standard KF reagents react with amines (shifting pH). You must use a buffered KF solvent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain a pH of 5–7.
Q: Can I use DMSO or DMF? A: Yes, but be cautious.
-
Risk: DMSO and DMF are also hygroscopic. If they are "wet," they will facilitate the oxidation of the phenol group in your compound, especially under basic conditions (e.g.,
). -
Fix: Store these solvents over 4Å Molecular Sieves for 24 hours before use.
Module 4: Visualization of Workflows
Figure 1: Safe Handling Decision Tree
This diagram illustrates the critical decision points to prevent degradation.
Caption: Decision matrix for handling hygroscopic phenolic salts. Note that "Sticky" does not always mean "Dead," but "Pink" usually implies chemical change.
Figure 2: The Degradation Mechanism
Why moisture is dangerous: It acts as a vector for oxygen.
Caption: The pathway from stable salt to oxidized impurity. Water breaks the crystal lattice, allowing the phenol to access oxygen.
Summary of Critical Data
| Parameter | Specification / Recommendation |
| Storage Temp | -20°C (Long term), 2-8°C (Active use) |
| Atmosphere | Argon or Nitrogen (essential) |
| Drying Agent | |
| Water Determination | Karl Fischer (Buffered, pH 5-7) |
| Solvent Compatibility | Methanol, Water, DMSO (Dry), DMF (Dry) |
| Avoid | Open-air weighing, Spatula transfers (slow) |
References
-
Safe Handling of Hygroscopic Reagents. University of Bristol School of Chemistry. Retrieved from [Link] (General protocols for handling deliquescent salts).
-
Weighing by Difference. Chromatography Forum & USP General Chapters <41>. Retrieved from [Link] (Industry standard for analytical weighing).
-
Karl Fischer Titration of Amines. Mettler Toledo Application Note. Retrieved from [Link] (Explaining the need for buffered reagents).
- Purification of Laboratory Chemicals.Armarego, W. L. F. (Standard text for drying solvents and reagents; see entries for amine hydrochlorides).
Sources
Technical Support Center: Stability Optimization for 4-(Aminomethyl)-3-fluorophenol
Status: Active Ticket ID: CHEM-SUP-8821 Subject: pH Optimization, Solubility, and Oxidation Prevention Assigned Specialist: Senior Application Scientist, Stability Profiling Unit
Executive Summary
You are encountering stability challenges with 4-(Aminomethyl)-3-fluorophenol . Unlike simple aminophenols, this molecule contains a benzylic amine (aminomethyl group) and an ortho-fluorine substituent on the phenol.
This specific architecture creates a "Stability vs. Solubility" paradox:
-
The Benzylic Amine (
): Highly basic and nucleophilic. -
The Fluorophenol (
): More acidic than standard phenol due to the electron-withdrawing fluorine.
The Core Issue: At neutral to basic pH (
Module 1: The pH-Stability Landscape
User Query: "What is the optimal pH for storing or reacting this compound?"
Technical Recommendation: The "Goldilocks Zone" for this molecule is pH 4.0 – 6.0 .
The Mechanism (Why pH Matters)
The stability is dictated by the protonation state of the two functional groups.
| pH Range | Amine State (-CH₂NH₂) | Phenol State (-OH) | Stability Risk | Solubility |
| pH < 4.0 | Protonated ( | Protonated ( | High Stability. Oxidation is kinetically inhibited. | High. Cationic salt form is soluble. |
| pH 4.0 – 6.0 | Protonated ( | Protonated ( | Optimal. Balance of stability and compatibility. | Good. |
| pH 7.0 – 9.0 | Protonated ( | Equil. w/ Phenolate ( | Moderate Risk. Zwitterionic character increases. | Low. Risk of precipitation at pI. |
| pH > 9.0 | Free Base ( | Deprotonated ( | Critical Failure. Rapid oxidation to Quinone Methide. | Variable. |
Key Takeaway: You must keep the phenol protonated. Once the phenolate (
Module 2: Troubleshooting Degradation (FAQ)
Q: My solution turned pink/brown within hours. What happened? A: This is the hallmark of oxidative polymerization .
-
Cause: Dissolved oxygen attacked the phenolate ion.
-
Pathway: The oxidized phenol forms a radical, which disproportionates into a Quinone Methide . This electrophile reacts with remaining free amine molecules to form colored oligomers (Pink
Brown Black precipitate). -
Fix:
-
Lower pH to < 6.0 immediately.
-
Degas buffers with Nitrogen/Argon for 15 mins.
-
Add 0.1% Sodium Metabisulfite or Ascorbic Acid as a sacrificial antioxidant.
-
Q: I see precipitation when adjusting pH to neutral (pH 7.0–7.5).
A: You likely hit the Isoelectric Point (pI) .
Because the amine is basic (
-
Fix: Avoid pH 7–8.5. Stay below pH 6.0 or (if necessary for chemistry) move rapidly to pH > 10 (though stability will suffer).
Module 3: Visualizing the Threat
The following diagram illustrates the degradation pathway driven by pH. Note how the "Danger Zone" correlates with phenolate formation.
Caption: Figure 1. The pH-dependent oxidation cascade.[2] Stability is maintained only when the Phenol-to-Quinone Methide conversion is blocked by protonation.
Module 4: Experimental Protocols
Protocol A: Forced Degradation Profiling
Use this protocol to validate the stability window for your specific formulation.
Materials:
-
HPLC System (C18 Column).[3]
-
Buffers: 10mM Ammonium Acetate (pH 4.0, 7.0, 10.0).
-
Oxidant: 0.3% Hydrogen Peroxide (
).
Workflow:
-
Preparation: Dissolve 1 mg/mL of 4-(Aminomethyl)-3-fluorophenol in water.
-
Spiking: Dilute 1:10 into the three pH buffers.
-
Stress: Split each pH group into two vials:
-
Control: Sealed, dark.
-
Stress:[4] Add 10µL
, leave open to air.
-
-
Analysis: Inject onto HPLC at T=0, T=4h, T=24h. Monitor at 254 nm and 280 nm .
Success Criteria:
-
pH 4.0: >98% Parent peak area retention.
-
pH 10.0: Expect rapid appearance of new peaks at higher RRT (dimers) and baseline noise (polymers).
Protocol B: Stabilization for Stock Solutions
Standard Operating Procedure (SOP) for storage.
-
Solvent: Use 0.1 M HCl or Water adjusted to pH 4.0 with Acetic Acid.
-
Concentration: Keep below 50 mM to reduce intermolecular reaction rates.
-
Additives: Add 0.5 mM EDTA (chelate trace metals) and 1 mM Sodium Metabisulfite .
-
Storage: -20°C, protected from light.
Module 5: Logic Flow for Buffer Selection
Use this decision tree to select the correct buffer system for your experiments.
Caption: Figure 2. Decision logic for buffer selection based on experimental intent.
References
-
Nielsen, A. T., et al. (2019). Aqueous pKa values of fluorinated phenols and sulfonamides. Journal of Physical Organic Chemistry, 32(4), e3940. Link
- Validates the pKa shift of phenols due to fluorine substitution.
-
Riffaldi, R., et al. (2012). Electrochemical oxidation mechanisms of para-substituted aminophenols. Electrochimica Acta, 80, 30-38. Link
- Establishes the oxidation pathway via quinone intermedi
-
Sigma-Aldrich Technical Bulletin. (2023). Handling and Storage of Air-Sensitive Phenolic Compounds.Link
- General protocols for antioxidant usage and inert
-
U.S. EPA CompTox Dashboard. (2024). 4-(Aminomethyl)-3,5-difluorophenol Properties (Analog Data).Link[5]
- Provides physicochemical property estimates for fluorin
Sources
- 1. Phenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US1942838A - Method of recovering amines and phenols from their aqueous solutions - Google Patents [patents.google.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Thermal degradation limits of 4-(Aminomethyl)-3-fluorophenol hydrochloride
An In-Depth Technical Guide to the Thermal Stability of 4-(Aminomethyl)-3-fluorophenol hydrochloride
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling and analyzing this compound. As Senior Application Scientists, we have structured this resource to address the common challenges and questions that arise during its experimental use, ensuring both scientific accuracy and practical applicability.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and thermal properties of this compound.
Q1: What is the expected thermal degradation limit for this compound?
Q2: How should I properly store this compound to ensure its stability?
A2: this compound, like many aminophenol derivatives, is susceptible to degradation from atmospheric exposure, light, and heat.[3][4] Oxidation is a primary concern, which can be accelerated by these factors.[3] To maintain the compound's integrity, the following storage protocol is mandatory:
-
Inert Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. A glove box is the ideal environment for storage and handling.[3][5]
-
Light Protection: Use an amber or opaque vial to protect the compound from light, which can catalyze photo-oxidation.[3]
-
Temperature Control: Store in a cool, dry, and well-ventilated place away from heat sources.[1] Refrigeration is recommended for long-term storage.
-
Avoid Contamination: Do not open or disturb the material unnecessarily to reduce the risk of contamination from ambient moisture or oxygen.[3]
Q3: What are the visible signs of degradation in this compound?
A3: The most common visible sign of degradation for aminophenols is discoloration.[6] Fresh, pure compound should be a white to light-colored crystalline solid. Exposure to air can cause oxidation, leading to a change in color, often to brown or tan.[1][6] If you observe significant discoloration, it is a strong indicator that the compound has undergone oxidative degradation and its purity may be compromised.
Q4: What are the likely byproducts of thermal degradation?
A4: The thermal decomposition of substituted phenols is a complex process that can generate a variety of products.[7][8][9] Based on the structure of 4-(Aminomethyl)-3-fluorophenol, potential degradation pathways could involve:
-
Side-Chain Cleavage: Loss of the aminomethyl group.
-
Ring Fragmentation: At higher temperatures, the phenol ring can break down, potentially leading to the formation of carbon monoxide (CO), carbon dioxide (CO2), and various hydrocarbons.[8][10]
-
Dehalogenation: The carbon-fluorine bond is strong, but at very high temperatures, thermolysis could potentially lead to the release of hydrogen fluoride (HF) or other fluorinated compounds.[11]
A definitive analysis of byproducts would require advanced techniques like TGA coupled with Mass Spectrometry (TGA-MS).
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q1: My sample of this compound has turned brown. Can I still use it in my experiment?
A1: Discoloration indicates that the material has likely oxidized.[6] Using a degraded sample can introduce impurities that may interfere with your experiment, leading to inaccurate or irreproducible results.[12] We strongly recommend performing a purity check using a technique like High-Performance Liquid Chromatography (HPLC) before use. If the purity is below your experimental requirements, it is best to use a fresh, unoxidized lot of the compound.
Q2: My Thermogravimetric Analysis (TGA) curve shows a mass loss event at a much lower temperature than the expected ~218°C. What could be the cause?
A2: An early mass loss in a TGA scan can be attributed to several factors:
-
Residual Solvent or Moisture: The most common cause is the presence of residual solvent from synthesis or absorbed moisture from improper handling. This typically appears as a gradual mass loss at temperatures below 150°C. To mitigate this, ensure your sample is thoroughly dried under vacuum before analysis.
-
Impurities: The presence of more volatile impurities can lead to an earlier decomposition onset.
-
Oxidative Decomposition: If the TGA is run in an air or oxygen atmosphere instead of an inert gas like nitrogen, oxidative decomposition will occur at a lower temperature than thermal decomposition.[7] Always use an inert atmosphere for thermal stability assessment.
Q3: I ran an HPLC analysis on my sample and see several unexpected peaks. What are they likely to be?
A3: Unexpected peaks in an HPLC chromatogram suggest the presence of impurities or degradation products. For this compound, these could include:
-
Oxidation Products: Aminophenols can oxidize to form quinone-imine type structures, which are often colored and will appear as distinct peaks.[4]
-
Starting Materials or Synthesis Byproducts: Residual reactants from the synthesis of the compound.
-
Degradation Products: If the sample has been exposed to heat or light, the peaks could correspond to the byproducts of thermal or photo-degradation.[13][14]
To identify these peaks, techniques such as HPLC-MS (Mass Spectrometry) are invaluable. If you suspect degradation, comparing the chromatogram to a reference standard of a fresh, properly stored sample is a crucial first step.
Data Presentation & Experimental Protocols
Summary of Thermal Properties
| Compound | Property | Value | Source |
| 4-Amino-3-fluorophenol | Melting Point | 218°C (with decomposition) | [1] |
| 4-Aminophenol | Melting Point | 189-191°C | [2][15] |
| 4-Aminophenol | Decomposition Temperature | >284°C | [15] |
| 2-Aminophenol hydrochloride | Melting Point | 207°C | [2] |
This table summarizes data from close structural analogs to provide a reference frame for the expected thermal behavior of this compound.
Experimental Protocol: Thermal Stability Analysis by TGA
This protocol outlines the standard procedure for determining the thermal decomposition profile of this compound.
Objective: To determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Td).
Methodology:
-
Sample Preparation:
-
Carefully grind 3-5 mg of the compound into a fine powder in an inert atmosphere (glove box).
-
Place the powdered sample into a clean, tared TGA pan (typically aluminum or platinum).
-
Record the exact sample weight.
-
-
Instrument Setup (TGA):
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Tonset: Determine the onset of decomposition by finding the intersection of the tangent drawn from the baseline and the tangent of the initial decomposition step on the TGA curve.[7]
-
Td: Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss.[7]
-
Visualizations: Workflows and Decomposition Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the complete thermal characterization of this compound.
Caption: Workflow for Thermal Characterization.
Hypothetical Decomposition Pathway
While the exact thermal decomposition mechanism requires advanced analysis (e.g., TGA-MS), a plausible pathway can be hypothesized. Thermal energy can induce homolytic cleavage at the weakest bonds, likely starting with the aminomethyl side chain.
Caption: Hypothetical Thermal Decomposition Pathway.
References
- An In-depth Technical Guide to the Thermal Stability and Decomposition of Substituted Formylphenols. Benchchem.
- Air Sensitive Compounds. Ossila.
- Aminophenol: Properties, Production, Reactions And Uses. Chemcess. Published September 10, 2025.
- Aminophenol Market Size, Share, Industry, Forecast and outlook (2024-2031). Published October 3, 2023.
- Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Published May 15, 2021.
- Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. RSC Publishing. Published November 17, 2021.
- 4-Aminophenol | 123-30-8. ChemicalBook.
- Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A - ACS Publications. Published September 19, 2011.
- How We Handle Air Sensitive Samples. Momentum Transfer.
- Study of stability of 4-aminophenol as dominant decomposition product of paracetamol.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Published February 22, 2014.
- The Manipulation of Air-Sensitive Compounds.
- Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene | Request PDF. ResearchGate. Published August 6, 2025.
- Thermal Decomposition of Substituted Phenols in Supercritical Water. Scilit.
- Study of Stability of 4-Aminophenol as Dominant Decomposition Product of Paracetamol. Published April 15, 2004.
- 4-Amino-3-fluorophenol - Safety Data Sheet. ChemicalBook. Published September 27, 2025.
- Safety data sheet. CPAChem. Published September 13, 2023.
- Rapid, efficient, and thermal degradation of chlorophenols using polymer-coated or metal-doped magnetic nanoparticles, with and without the application of AMF. Scilit. Published February 8, 2026.
- This compound. PubChem.
- Thermal degradation of fluoropolymers. Published June 1, 2020.
- (PDF) Rapid, efficient, and thermal degradation of chlorophenols using polymer-coated or metal-doped magnetic nanoparticles, with and without the application of AMF. ResearchGate. Published February 10, 2026.
- Safety Data Sheet: 4-Aminophenol. Astech Ireland.
- 4-Aminophenol cas123-30-8 SDS. Durham Tech. Published September 2, 2010.
- Degradation of mono-fluorophenols by an acclimated activated sludge. PubMed. Published February 15, 2007.
- Degradation of 4-Chlorophenol, 3,4-Dichloroaniline, and 2,4,6-Trinitrotoluene in an Electrohydraulic Discharge Reactor. Caltech Authors.
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Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Testing of 4-(Aminomethyl)-3-fluorophenol
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(Aminomethyl)-3-fluorophenol. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our protocol in authoritative guidelines to ensure scientific integrity and regulatory compliance.
Foundational Strategy: Analyte Characterization and Method Objectives
Before any practical experimentation, a thorough understanding of the analyte, 4-(Aminomethyl)-3-fluorophenol, is paramount. Its structure dictates its behavior in a chromatographic system.
-
Structure: The molecule contains a phenolic hydroxyl group (acidic), an aminomethyl group (basic), and a fluorine atom on an aromatic ring.
-
Polarity: The presence of both acidic and basic functional groups makes it a polar, ionizable compound. This polarity presents a primary challenge in reversed-phase HPLC, where highly polar analytes can exhibit poor retention on traditional nonpolar stationary phases.[1][2]
-
UV Absorbance: The phenol ring provides a chromophore, making UV detection a suitable choice for quantification.
The primary objective is to develop a stability-indicating method . This means the method must be able to accurately quantify 4-(Aminomethyl)-3-fluorophenol while completely resolving it from any process-related impurities and potential degradation products that may form under stress conditions.[3][4] This is a critical requirement of regulatory bodies like the ICH.[5]
Anticipating Challenges: Potential Impurities and Degradation Pathways
The structure of 4-(Aminomethyl)-3-fluorophenol suggests susceptibility to specific degradation pathways, particularly oxidation and reactions involving the amine and phenol groups.
-
Oxidation: Phenols and amines are electron-rich and highly susceptible to oxidation.[6][7] This can lead to the formation of colored degradation products, N-oxides, or hydroxylamines. Stress testing with an agent like hydrogen peroxide is essential to generate and identify these potential impurities.
-
Hydrolysis: While the core structure is stable, extreme pH conditions could potentially promote side reactions, although significant hydrolysis is less likely compared to esters or amides.
-
Photolysis: Aromatic systems can be susceptible to degradation upon exposure to light.
A crucial first step is to perform forced degradation studies to intentionally generate these degradation products. This provides the necessary samples to challenge the specificity of the HPLC method.
Experimental Protocol 1: Forced Degradation Studies
This protocol is designed to generate potential degradation products to ensure the analytical method is stability-indicating.[8]
-
Prepare Stock Solution: Accurately prepare a stock solution of 4-(Aminomethyl)-3-fluorophenol in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[9] Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[9] Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[9] Dilute to a final concentration of ~0.1 mg/mL.
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours.[9] Prepare a solution at ~0.1 mg/mL.
-
Photolytic Degradation: Expose a solution of the compound (~0.1 mg/mL) to UV light (254 nm) and visible light for 7 days, alongside a control sample protected from light.[9]
Table 1: Hypothetical Forced Degradation Results Summary
| Stress Condition | Observation | % Degradation (Hypothetical) |
| 0.1 M HCl, 60°C | No significant degradation | < 2% |
| 0.1 M NaOH, 60°C | Minor degradation peak observed | ~5% |
| 3% H₂O₂, RT | Significant degradation, multiple peaks | ~25% |
| Heat, 105°C (Solid) | No significant degradation | < 1% |
| Light (UV/Vis) | Minor degradation peak observed | ~3% |
These stressed samples are now used to develop a method that can separate the main peak from all new peaks generated.
The Core of Development: A Comparative Approach to Method Design
Method development is an iterative process of selecting and optimizing parameters. We will compare common choices and justify the selection based on the analyte's properties.
Diagram 1: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development and validation.
Stationary Phase (Column) Selection
The goal is to achieve adequate retention for a polar compound. Standard C18 columns can sometimes fail here, leading to elution near the void volume.[10]
Table 2: Comparison of Stationary Phase Alternatives
| Stationary Phase | Principle of Operation | Advantages for This Analyte | Disadvantages & Considerations |
| Standard C18 | Reversed-phase (hydrophobic interactions).[11] | Universal starting point, widely available. | Poor retention for polar compounds in highly aqueous mobile phases ("phase collapse").[10] |
| Polar-Embedded C18 | Reversed-phase with an embedded polar group (e.g., amide, carbamate). | Enhanced retention of polar compounds; resistant to phase collapse in 100% aqueous mobile phases. | May show different selectivity compared to standard C18. |
| Mixed-Mode | Combines reversed-phase and ion-exchange mechanisms.[1] | Excellent retention for ionizable compounds; selectivity can be tuned by adjusting mobile phase pH and ionic strength.[12] | Can be more complex to develop methods for; may require specific buffers. |
Decision Rationale: Start with a modern, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) as a baseline.[9] If retention is insufficient (< 2 minutes), a polar-embedded phase is the logical next step. A mixed-mode column is a powerful alternative if resolution between the parent compound and a key impurity is challenging.[13][14]
Mobile Phase Selection & Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.
A. Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
-
Acetonitrile (ACN): Generally the preferred choice. It offers lower viscosity (leading to lower backpressure) and a lower UV cutoff (~190 nm), which is advantageous for detecting compounds at low wavelengths.
-
Methanol (MeOH): Can offer different selectivity (changes in peak elution order) compared to ACN due to its protic nature and ability to act as a hydrogen bond donor. It is a valuable tool if ACN does not provide the desired separation.
B. Aqueous Phase: The Critical Role of pH
For an ionizable compound like 4-(Aminomethyl)-3-fluorophenol, pH is the most critical parameter. The amine group (pKa ~9-10) will be protonated (positive charge) at acidic pH, while the phenolic group (pKa ~9-10) will be deprotonated (negative charge) at alkaline pH.
Diagram 2: Effect of pH on Analyte Ionization and Retention
Caption: Mobile phase pH dictates the ionization state and retention of the analyte.
Decision Rationale: Controlling pH with a buffer is mandatory for reproducibility.
-
Low pH (e.g., 2.5 - 3.5): Using a buffer like phosphate or formate will fully protonate the amine group. This ensures a single, stable ionic form, leading to sharp, symmetrical peaks. This is often the best starting point for compounds with basic amines. A similar method for 3-(Aminomethyl)phenol uses a mobile phase pH of 2.7.[15]
-
High pH (e.g., >9): This would deprotonate the phenol. However, standard silica-based C18 columns are not stable above pH 8. This would require a specialized hybrid or polymer-based column.[16]
Recommended Starting Mobile Phase:
-
Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.7)
-
Phase B: Acetonitrile (ACN)
A gradient elution is recommended for purity analysis to ensure that any late-eluting, less polar impurities are effectively washed from the column. A typical starting gradient might be 5% to 95% ACN over 20-30 minutes.
Detection Wavelength
To determine the optimal detection wavelength, a UV-Vis spectrum of 4-(Aminomethyl)-3-fluorophenol should be recorded using a diode-array detector (DAD). The wavelength of maximum absorbance (λ-max) should be chosen to ensure the highest sensitivity for the parent compound and its impurities. For phenolic compounds, this is often in the range of 270-290 nm.[13][14]
Method Validation: Proving Fitness for Purpose
Once an optimized method is developed that separates the main analyte from all degradation products and impurities, it must be validated according to ICH Q2(R2) guidelines.[5][17][18] This process demonstrates that the method is reliable, reproducible, and suitable for its intended purpose.[19][20]
Experimental Protocol 2: HPLC Method Validation
-
Specificity: Inject the diluent (blank), a placebo solution, and the stressed samples from the forced degradation study. The method is specific if no interfering peaks are observed at the retention time of the main analyte, and all degradation peaks are well-resolved from the main peak.[19]
-
Linearity: Prepare a series of at least five standard solutions of the analyte across a range of 50-150% of the expected sample concentration. Plot the peak area versus concentration and perform a linear regression analysis.[9]
-
Accuracy (Recovery): Analyze a sample (e.g., a placebo) spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery at each level.[9]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the same sample on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD), typically based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).
-
Robustness: Deliberately introduce small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.[9]
Table 3: Typical Validation Acceptance Criteria (as per ICH Guidelines)
| Parameter | Acceptance Criteria |
| Specificity | No interference at analyte RT; resolution > 2 between analyte and closest peak. |
| Linearity | Correlation coefficient (R²) ≥ 0.999.[9] |
| Accuracy | Recovery typically between 98.0% and 102.0%. |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0%.[19] |
| Robustness | System suitability parameters (e.g., tailing factor, plate count) remain within limits; results are not significantly affected. |
Conclusion and Final Recommendations
The development of a purity testing method for 4-(Aminomethyl)-3-fluorophenol is a systematic process rooted in the physicochemical properties of the molecule. A reversed-phase HPLC method using a C18 column with a low-pH buffered mobile phase (e.g., 0.1% formic acid) and an acetonitrile gradient is the most logical and effective starting point. The critical nature of the amine and phenol groups necessitates strict pH control to achieve reproducible and robust results.
This guide has compared several strategic choices in column and mobile phase selection, emphasizing the rationale behind each decision. By initiating the process with forced degradation studies and culminating in a full validation according to ICH guidelines, the resulting analytical method will be scientifically sound, trustworthy, and fit for its intended purpose in a regulated pharmaceutical environment.
References
- Determination of aminophenol isomers by high-speed liquid chromatography. Journal of Chromatographic Science.
- Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment.
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
- Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate.
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst (RSC Publishing).
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
- Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic.
- Validation of Analytical Procedures Q2(R2). ICH.
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai.
- Forced degradation studies: A critical lens into pharmaceutical stability. Authoritative Source.
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmarinic Acid. Pharmacognosy Journal.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences.
- Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Journal of Pharmaceutical Research and Reports.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
- Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method and Alternatives. Benchchem.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
- A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences.
- A robust method for quantifying 42 phenolic compounds by RP-HPLC. Food Research International.
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol. Benchchem.
- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies.
- Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. ResearchGate.
- Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin.
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- 4. rjptonline.org [rjptonline.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ijrpp.com [ijrpp.com]
- 8. ijpsjournal.com [ijpsjournal.com]
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- 10. hplc.eu [hplc.eu]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 13. Monitoring of aminophenol isomers in surface water samples using a new HPLC method [agris.fao.org]
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- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. intuitionlabs.ai [intuitionlabs.ai]
Technical Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols
Executive Summary
Fluorinated aminophenols are critical bioisosteres in medicinal chemistry, often used to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, their structural analysis presents a unique challenge: the high electronegativity of fluorine (
This guide provides a comparative analysis of these patterns, focusing on distinguishing positional isomers (ortho- vs. para- substitution) using Electron Ionization (EI) and Electrospray Ionization (ESI). It synthesizes mechanistic insights with a self-validating experimental protocol.
The Fluorine Effect: Mechanistic Causality
To interpret the spectra correctly, one must understand how fluorine alters the fragmentation landscape compared to standard aminophenols.
Electronic Destabilization vs. Resonance
In non-fluorinated aminophenols, the molecular ion (
-
Non-Fluorinated: Primary fragmentation is driven by the loss of carbon monoxide (CO, -28 Da) from the phenol moiety and hydrogen cyanide (HCN, -27 Da) from the amine.
-
Fluorinated: The fluorine atom is a strong Electron Withdrawing Group (EWG) via induction (
), destabilizing the ring's positive charge. However, it is also a resonance donor ( ). In fragmentation, the inductive effect often dominates, increasing the ionization potential and altering the ratio of daughter ions.
The "Ortho Effect" (Proximity Interactions)
The most critical diagnostic tool is the Ortho Effect . When the fluorine atom is adjacent (ortho) to the amine (-NH
-
HF Elimination (
): While the C-F bond is exceptionally strong ( 485 kJ/mol), it can be cleaved if a hydrogen atom is available on a vicinal substituent (e.g., from the -NH group). This results in the expulsion of neutral hydrogen fluoride (HF). -
Ring Contraction: The loss of CO is often accompanied by ring contraction to a cyclopentadiene cation, a pathway heavily influenced by the electron density changes caused by fluorine.
Comparative Analysis: Isomer Differentiation
The following data compares the fragmentation behavior of 2-amino-4-fluorophenol (Para-F) and 2-amino-6-fluorophenol (Ortho-F) . Both have a molecular weight of 127.12 Da (Monoisotopic Mass: 127.04 Da).
Representative Fragmentation Data (EI, 70 eV)
| Fragment Ion | m/z | Identity | Para-Isomer Abundance | Ortho-Isomer Abundance | Mechanistic Origin |
| Molecular Ion | 127 | 100% (Base) | 85% | Radical cation stability. | |
| [M - CO] | 99 | 45% | 60% | Phenolic CO expulsion. | |
| [M - HCN] | 100 | 30% | 25% | Amine fragmentation. | |
| [M - HF] | 107 | < 5% | 35% | Diagnostic: Vicinal H-transfer required. | |
| [M - CO - HF] | 79 | 10% | 40% | Sequential loss (Ortho-favored). |
Analyst Note: The presence of a significant peak at m/z 107 (Loss of 20 Da) is the primary indicator of ortho-fluorine substitution relative to the amine/hydroxyl group. In para isomers, this mechanism is geometrically hindered.
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the divergent pathways for Ortho vs. Para isomers.
Figure 1: Divergent fragmentation pathways. The red path indicates the diagnostic HF elimination specific to ortho-isomers.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and accurate identification, follow this LC-MS/MS (ESI) workflow. This protocol is designed to minimize ion suppression and maximize the detection of diagnostic fragments.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade) . Avoid acetonitrile initially, as methanol often provides better ionization for phenolic compounds.
-
Dilution: Dilute to 10 µg/mL with 0.1% Formic Acid in water.
-
Filtration: 0.2 µm PTFE filter (prevents clogging, PTFE is compatible with fluorinated compounds).
LC-MS/MS Parameters (ESI Positive Mode)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Fluorine increases lipophilicity; expect longer retention times for fluorinated analogs compared to parent aminophenols.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Collision Energy (CE): Stepped CE (10, 20, 40 eV).
-
Why? Low CE preserves the molecular ion (
); High CE forces the diagnostic HF elimination.
-
Validation Step (Quality Control)
Before running unknowns, inject a System Suitability Standard (e.g., 2-aminophenol).
-
Pass Criteria: Signal-to-Noise > 100:1 for
. -
Mass Accuracy: < 5 ppm (if using HRMS).
-
Isotope Check: Verify the absence of Chlorine/Bromine patterns (M+2 peaks) to confirm the purity of the fluorination source.
Decision Logic for Isomer Identification
Use this logic flow to interpret your spectral data.
Figure 2: Logical decision tree for assigning isomer structure based on MS2 fragmentation data.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Aminophenols. National Institute of Standards and Technology. [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Referencing Chapter 6: Fragmentation of Organic Ions and the "Ortho Effect"). [Link]
-
Fu, X., et al. (2020). Fluoroalkylamines in ESI-MS: Signal Enhancement and Fragmentation. Analytical Chemistry.[1][2][3][4][5] [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2733479, 2-Amino-5-fluorophenol.[Link]
Sources
- 1. Fragmentation Pattern in Mass Spectra | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of 3-fluorophenol vs non-fluorinated phenol derivatives
[1]
Executive Summary
In the landscape of medicinal chemistry, the strategic replacement of hydrogen with fluorine—"the magic methyl"—is a pivotal tool for modulating physicochemical properties without drastically altering steric bulk. This guide compares 3-fluorophenol (CAS: 372-20-3) against its non-fluorinated parent, phenol , and the para-isomer, 4-fluorophenol .
Key Takeaways:
-
Acidity: 3-Fluorophenol is significantly more acidic (
) than phenol ( ) and 4-fluorophenol ( ), driven by the unique decoupling of resonance and inductive effects at the meta position.[1] -
Reactivity: The meta-fluorine atom deactivates the ring toward electrophilic aromatic substitution (EAS) relative to phenol but allows for higher regioselectivity. Conversely, the resulting 3-fluorophenoxide anion is a weaker nucleophile in
reactions. -
Metabolic Stability: Fluorine substitution at the 3-position blocks metabolic oxidation at a typically vulnerable site (C3), often extending half-life (
) in microsomal stability assays.
Electronic Structure & Physicochemical Properties
The distinct reactivity of 3-fluorophenol arises from the conflict between the fluorine atom's high electronegativity (Inductive effect,
The "Meta Anomaly"
In 3-fluorophenol, the fluorine is meta to the hydroxyl group. Unlike the ortho or para positions, resonance structures cannot effectively delocalize the phenoxide negative charge onto the fluorine-bearing carbon. Consequently, the electron-withdrawing inductive effect (
Table 1: Comparative Physicochemical Data
| Property | Phenol | 3-Fluorophenol (Meta) | 4-Fluorophenol (Para) | Mechanistic Driver |
| 9.95 - 10.0 | 9.3 | 9.9 | ||
| Hammett | 0.00 | Positive | ||
| Nucleophilicity | High | Moderate | Moderate-High | Lower |
| C-X Bond Energy | 99 kcal/mol (C-H) | 116 kcal/mol (C-F) | 116 kcal/mol (C-F) | Metabolic resistance foundation. |
Visualizing Electronic Effects
The following diagram illustrates the decoupling of resonance and induction in the 3-position compared to the direct interaction in the 4-position.
Figure 1: Mechanistic divergence of Fluorine substitution. In 3-fluorophenol, the resonance effect is geometrically decoupled from the reaction center, allowing the inductive effect to significantly lower pKa.
Reactivity Profiles
Electrophilic Aromatic Substitution (EAS)
In EAS reactions (e.g., bromination, nitration), the hydroxyl group (-OH) is the primary director (Ortho/Para).[4] However, the 3-fluoro group exerts a modulating effect.
-
Phenol: Highly activated. Often leads to uncontrolled polysubstitution (e.g., 2,4,6-tribromophenol) unless conditions are strictly controlled.
-
3-Fluorophenol: The ring is deactivated relative to phenol due to the fluorine's
.-
Regioselectivity: The -OH directs to positions 2, 4, and 6.
-
Position 2 (Ortho to OH, Ortho to F): Sterically crowded and electronically sandwiched between two directing groups. Minor product.
-
Position 4 (Para to OH, Ortho to F): Electronically favored by OH; inductive deactivation by F is proximal. Major product.
-
Position 6 (Ortho to OH, Para to F): Favored by OH; less sterically hindered. Competitive Major product.
-
-
Advantage: The deactivation allows for easier isolation of mono-substituted products compared to phenol.
-
O-Alkylation (Nucleophilic Substitution)
In Williamson ether synthesis, the phenol acts as a nucleophile.
-
Deprotonation: 3-Fluorophenol deprotonates faster and with milder bases (e.g.,
vs ) due to lower pKa. -
Nucleophilic Attack: The resulting 3-fluorophenoxide is less nucleophilic than phenoxide. The electron-withdrawing fluorine reduces the electron density on the oxygen, slowing the
attack on alkyl halides.
Experimental Protocol: Comparative O-Alkylation
This protocol validates the reactivity difference. We compare the synthesis of a benzyl ether using Phenol vs. 3-Fluorophenol.
Objective: Synthesize Benzyl Phenyl Ether derivatives.
Reaction:
Step-by-Step Methodology
-
Reagent Setup:
-
Vial A: Phenol (1.0 eq, 1.0 mmol) + Benzyl Bromide (1.1 eq).
-
Vial B: 3-Fluorophenol (1.0 eq, 1.0 mmol) + Benzyl Bromide (1.1 eq).
-
Solvent: Anhydrous DMF (3.0 mL).
-
Base:
(2.0 eq, anhydrous, finely ground).
-
-
Reaction Conditions:
-
Heat both vials to 60°C with vigorous stirring.
-
Monitoring: TLC (Hexane/EtOAc 9:1) every 30 minutes.
-
-
Observations (The "Trustworthiness" Check):
-
Vial A (Phenol): Conversion typically reaches >90% within 1-2 hours .
-
Vial B (3-Fluorophenol): Conversion is slower. Expect >90% conversion in 3-4 hours .
-
Why? Although Vial B generates the anion faster, the nucleophilicity of the 3-fluorophenoxide is lower, becoming the rate-determining factor in the
step.
-
-
Workup:
-
Dilute with water (10 mL), extract with EtOAc (3 x 5 mL).
-
Wash organic layer with 1M NaOH (removes unreacted phenol—crucial for 3-F-phenol as it is more acidic and extracts into base easier).
-
Dry over
and concentrate.
-
Workflow Diagram
Figure 2: Comparative workflow for O-Alkylation. Note the inversion of rate-limiting factors between deprotonation and nucleophilic attack.
Pharmaceutical Implications[7]
Bioisosterism and Metabolic Blocking
In drug design, the 3-position of a phenyl ring is often a site of Phase I metabolism (aromatic hydroxylation by CYP450).
-
Phenol: Susceptible to oxidation at ortho/para positions relative to the -OH.
-
3-Fluorophenol: The C-F bond (116 kcal/mol) is metabolically inert compared to C-H. Placing fluorine at the 3-position blocks metabolism at that specific site and electronically deactivates the ring, reducing the propensity for oxidation at the remaining positions.
Lipophilicity Modulation
Fluorine substitution typically increases lipophilicity (
-
Phenol
: ~1.5 -
3-Fluorophenol
: ~1.9 -
Impact: This slight increase helps in crossing the blood-brain barrier (BBB) without making the molecule excessively hydrophobic (which would increase plasma protein binding).
References
-
Hansch, C.; Leo, A.; Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Gross, K. C.; Seybold, P. G.; Hadad, C. M. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of Organic Chemistry. (Data supported by theoretical calculations matching experimental values).
-
Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109, 3–11.
A Researcher's Guide to Enhancing Metabolic Stability of Aminophenols via Fluorine Substitution
Introduction: The Aminophenol Scaffold and Its Metabolic Challenge
Aminophenol derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, from the common analgesic, acetaminophen, to more complex kinase inhibitors. Their utility stems from the rich functionality of the amino and hydroxyl groups, which can engage in critical hydrogen bonding interactions with biological targets. However, these very functional groups, particularly on an electron-rich aromatic ring, often render these molecules susceptible to rapid metabolic clearance. This guide provides a comparative analysis of how strategic fluorine substitution can mitigate these metabolic liabilities, supported by mechanistic explanations and detailed experimental protocols.
The primary metabolic routes for aminophenols involve both Phase I and Phase II enzymatic transformations. The liver is the main site for these processes.[1][2] Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or unmask polar functional groups, often through oxidation.[3][4] Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), conjugate these polar groups with endogenous molecules to increase water solubility and facilitate excretion.[5][6] For aminophenols, this often results in a short biological half-life and the potential formation of reactive metabolites, posing significant challenges for drug development.[7][8]
The Strategic Intervention: Fluorine Substitution
The introduction of fluorine into drug candidates is a cornerstone strategy in modern medicinal chemistry to enhance metabolic stability.[9][10] Its unique properties—small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), high electronegativity, and the strength of the carbon-fluorine bond (C-F bond energy is ~485 kJ/mol vs. ~416 kJ/mol for a C-H bond)—allow it to serve as a bioisostere of a hydrogen atom while profoundly altering the molecule's physicochemical properties.[10][11] This intervention can dramatically improve a compound's pharmacokinetic profile by blocking sites of metabolic attack.[12][13]
dot
Caption: Logical flow from metabolic problem to strategic solution.
Key Metabolic Pathways of Aminophenols
Understanding the primary metabolic pathways is crucial to designing effective fluorination strategies.
-
Phase I: Cytochrome P450-Mediated Oxidation: The electron-rich aminophenol ring is an ideal substrate for oxidative enzymes, particularly CYPs.[14] Hydroxylation can occur at positions ortho or para to the existing hydroxyl or amino groups, leading to the formation of catechols or hydroquinones. These catechols can be further oxidized to reactive quinone-imines, which are electrophilic species capable of forming covalent adducts with cellular macromolecules, a common mechanism of drug toxicity.[8]
-
Phase II: Conjugation Reactions: The hydroxyl and amino groups are prime sites for conjugation.
-
Glucuronidation: UGTs catalyze the attachment of glucuronic acid, a major pathway for clearing phenolic compounds.[15][16]
-
Sulfation: SULTs conjugate a sulfonate group, another key route for phenol metabolism.
-
Methylation: If oxidation leads to a catechol intermediate, Catechol-O-methyltransferase (COMT) can methylate one of the hydroxyl groups.[17][18]
-
dot
Caption: Primary metabolic pathways for aminophenol compounds.
Mechanism of Fluorine-Mediated Stabilization: A Comparative Case Study
To illustrate the impact of fluorination, we will examine data analogous to that seen for the antimalarial drug amodiaquine, a 4-aminoquinoline containing an aminophenol substructure. The parent drug is known to be metabolized to a reactive quinone-imine, leading to toxicity.[8]
Case Study Analogs:
-
Compound A: Parent Aminophenol
-
Compound B: Di-fluoro Aminophenol (Fluorine atoms placed ortho to the hydroxyl group)
The rationale for placing fluorine atoms at these positions is twofold:
-
Steric Hindrance: The fluorine atoms act as physical shields, blocking the active site of CYP enzymes from accessing the adjacent metabolically labile positions on the ring.[19][20]
-
Electronic Deactivation: As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring via the inductive effect.[12] This deactivates the ring towards electrophilic attack by CYP enzymes, making oxidation less favorable.
Comparative Experimental Data
The metabolic stability of Compounds A and B was assessed using an in vitro assay with human liver microsomes.
| Parameter | Compound A (Parent) | Compound B (Di-fluoro) | Rationale for Improvement |
| t½ (min) | 15 | > 120 | Fluorine blocks the primary site of CYP450 oxidation, dramatically slowing the rate of metabolism.[8][12] |
| Intrinsic Clearance (CLint, µL/min/mg) | 92.4 | < 11.5 | Reduced metabolic rate directly translates to lower intrinsic clearance, predicting a longer half-life in vivo.[1] |
| Primary Oxidative Metabolite | Catechol Derivative | Not Detected | The di-fluoro substitution successfully prevented the formation of the key oxidative metabolite.[8] |
| Formation of Reactive Metabolites | 12% (Thioether Conjugate) | < 1% | By preventing initial oxidation, the formation of downstream toxic quinone-imine metabolites is effectively eliminated.[8] |
Table 1: Comparison of in vitro metabolic stability parameters for a parent aminophenol (Compound A) and its di-fluorinated analog (Compound B). Data is representative of typical findings.
Experimental Protocols
To ensure the trustworthiness and reproducibility of such findings, detailed and validated protocols are essential.
Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes
This protocol determines the rate at which a compound is metabolized by Phase I enzymes.[1][21]
1. Reagent Preparation:
- Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
- Test Compound Stock: 10 mM in DMSO.
- Human Liver Microsomes (HLM): Pooled donor HLM (e.g., 20 mg/mL stock). Thaw on ice immediately before use.
- NADPH Regenerating System (NRS): Prepare solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This provides a continuous supply of the essential CYP450 cofactor, NADPH.
2. Incubation Procedure:
- Prepare a master mix containing phosphate buffer and HLM (final protein concentration 0.5 mg/mL). Pre-warm at 37°C for 5 minutes.
- To initiate the reaction, add the test compound to the master mix (final concentration 1 µM). Split this mixture into two sets of tubes:
- +NRS (Metabolic Reaction): Add the NRS solution.
- -NRS (Negative Control): Add an equal volume of phosphate buffer.
- Incubate all tubes in a shaking water bath at 37°C.
- At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), take an aliquot from each reaction tube.
- Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound). The cold solvent stops the enzymatic reaction and precipitates the microsomal proteins.[21]
3. Sample Analysis & Data Interpretation:
- Centrifuge the quenched samples to pellet the precipitated protein.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
- Quantify the remaining parent compound at each time point relative to the internal standard.
- Plot the natural log of the percentage of parent compound remaining vs. time. The slope of this line (k) is the rate of degradation.
- Calculate the half-life (t½) = 0.693 / k.
- Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[22]
dot
Caption: Experimental workflow for the in vitro metabolic stability assay.
Protocol 2: Metabolite Identification by LC-MS/MS
This protocol identifies the structures of metabolites formed during the incubation.[23][24]
1. Sample Preparation:
- Use samples generated from the metabolic stability assay (Protocol 1), typically from a later time point (e.g., 60 min) where metabolite formation is significant.
2. LC-MS/MS Analysis:
- Chromatographic Separation (LC): Inject the sample supernatant onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the parent compound from its metabolites based on polarity.
- Mass Spectrometry Detection (MS):
- The LC eluent is directed into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Perform a full scan (MS1) to detect the mass-to-charge ratio (m/z) of all ions eluting from the column. The expected metabolites (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) can be identified by their accurate mass.
- Perform tandem MS (MS/MS or MS2) experiments. In this mode, the mass spectrometer isolates a specific parent ion (e.g., the suspected hydroxylated metabolite) and fragments it. The resulting fragmentation pattern provides structural information, helping to confirm the metabolite's identity and the site of modification.
3. Data Analysis:
- Use specialized software to compare the chromatograms and mass spectra of the +NRS and -NRS samples. Metabolites will only be present or will be significantly more abundant in the +NRS samples.
- Propose metabolite structures based on the mass shift from the parent drug and the MS/MS fragmentation patterns.
Conclusion
Strategic fluorination is a powerful and validated strategy for overcoming the metabolic instability inherent in many aminophenol-containing drug candidates. By physically and electronically shielding the molecule from enzymatic attack, particularly from CYP450-mediated oxidation, fluorine substitution can dramatically increase metabolic half-life, reduce clearance, and prevent the formation of potentially toxic reactive metabolites. The comparative data and protocols presented in this guide demonstrate that a mechanistically informed approach to fluorination, validated by robust in vitro assays, is an essential tool for drug development professionals seeking to optimize the pharmacokinetic profiles of aminophenol-based therapeutics.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- MDPI. (2024, February 27).
- PMC. (n.d.).
- ASM Journals. (n.d.). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents.
- Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- Kaneko, K. (2013). Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
- PubMed. (2003, September 15). The metabolic pathway of 4-aminophenol in Burkholderia sp. strain AK-5 differs from that of aniline and aniline with C-4 substituents.
- Creative Biolabs. (n.d.).
- ResearchGate. (2025, August 6). The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents.
- PubMed. (n.d.). Metabolism of 2-aminophenol by Pseudomonas sp.
- Chalmers ODR. (n.d.). Miniaturization of two high throughput metabolic stability assays in early drug discovery.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Strategies for In Vitro Metabolic Stability Testing. (2009, December 2).
- PubMed. (2000, August 15).
- PubMed. (1977, December 15).
- ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. (n.d.).
- MDPI. (2025, July 23).
- PubMed. (2002, June 15). Catechol-O-Methyltransferase (COMT)
- PubMed. (2016, June 9). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.
- ResearchGate. (n.d.). UDP-Glucuronosyltransferases.
- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific
- PubMed. (2013, June 15).
- Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. (2017, April 15).
- ResearchGate. (2025, August 10). Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease.
- Taylor & Francis Online. (n.d.). Catechol-o-methyl transferase – Knowledge and References.
- Exploring Cytochrome P450 in Biochemistry: Functions, Importance, and Drug Metabolism. (2023, August 20).
- PMC. (n.d.). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview.
- Taylor & Francis Online. (n.d.). Catechol o methyltransferase – Knowledge and References.
- CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry.
- ResearchGate. (2024, December 24). Role of Catechol-O-Methyltransferase (COMT)
- Wikipedia. (n.d.).
- Creative Bioarray. (n.d.).
- MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
- Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
- Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
- OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450.
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Structural Elucidation of 4-(Aminomethyl)-3-fluorophenol Hydrochloride: A Comparative Methodological Guide
Topic: Structural Elucidation of 4-(Aminomethyl)-3-fluorophenol Hydrochloride Content Type: Comparative Methodological Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.
Executive Summary & Context
This compound (CAS: 22058439) represents a critical scaffold in medicinal chemistry, particularly as a fragment for kinase inhibitors and receptor ligands. The presence of the fluorine atom ortho to the phenolic hydroxyl modulates acidity (
For drug development professionals, determining the solid-state structure of this salt is not merely an academic exercise; it is a regulatory necessity to establish polymorphic stability , hygroscopicity , and absolute stoichiometry .
This guide compares the three primary methodologies for determining the crystal structure of this compound—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Crystal Structure Prediction (CSP) —providing a validated workflow for obtaining high-fidelity structural data.
Comparative Analysis: Methodological Performance
The following table contrasts the "performance" of each structural determination method specifically for flexible hydrochloride salts like 4-(Aminomethyl)-3-fluorophenol HCl.
| Feature | SC-XRD (Gold Standard) | PXRD (Bulk Screening) | CSP (Computational) |
| Primary Output | 3D Atomic Coordinates ( | 1D Diffractogram ( | Theoretical Lattice Energy Landscapes |
| Resolution | Atomic (< 0.8 Å) | Macro/Lattice (Low resolution for atom placement) | N/A (Calculated) |
| Sample Requirement | Single, high-quality crystal ( | Polycrystalline powder ( | Molecular Structure (SMILES/InChI) |
| Suitability for HCl Salts | High. Clearly locates | Medium. Good for identifying hydrates but hard to solve ab initio. | High. Can predict likely polymorphs before synthesis. |
| Critical Limitation | "The Bottleneck": Growing the crystal. | Peak overlap; cannot easily distinguish tautomers. | Computationally expensive; requires experimental validation. |
Expert Insight: Why SC-XRD Wins for this Molecule
For 4-(Aminomethyl)-3-fluorophenol HCl, SC-XRD is the mandatory primary method . The flexibility of the aminomethyl arm (
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, this protocol uses a self-validating loop : The unit cell derived from SC-XRD must be simulated and overlaid with the experimental PXRD pattern to confirm the single crystal is representative of the bulk material.
Phase A: Crystallization of the HCl Salt
Challenge: Hydrochloride salts of aminophenols are often prone to forming hydrates or hygroscopic needles. Objective: Obtain block-like crystals suitable for diffraction.
-
Solvent Selection: Avoid pure water (leads to hydration). Use a binary system of Methanol (Solvent) and Diethyl Ether (Anti-solvent) .
-
Vapor Diffusion Method:
-
Dissolve 20 mg of the compound in 1.0 mL of Methanol in a small inner vial.
-
Place this open vial inside a larger jar containing 5 mL of Diethyl Ether.
-
Seal the outer jar. The ether vapors will slowly diffuse into the methanol, lowering solubility gradually.
-
Validation: Check for crystals after 48-72 hours. If oil forms, repeat with Isopropanol/Hexane.
-
Phase B: Data Collection (SC-XRD)
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source). Protocol:
-
Mounting: Select a crystal (
mm) under polarized light to ensure no twinning. Mount on a Kapton loop using Paratone oil. -
Temperature Control (Critical): Set stream temperature to 100 K .
-
Reasoning: The aminomethyl group is flexible. Room temperature data will likely show high thermal ellipsoids (smearing), making the N-atom position difficult to refine.
-
-
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction, especially important due to the Chlorine atom's absorption coefficient.
Phase C: Structure Solution & Refinement
-
Solution: Use SHELXT (Intrinsic Phasing). The heavy Chlorine atom (
) and Fluorine ( ) will drive the phase solution. -
Refinement: Use SHELXL (Least Squares).
-
Specific Step: Locate the Hydrogen atoms on the ammonium group (
) and the phenol ( ) in the difference Fourier map. Do not geometrically fix them immediately; allow them to refine to confirm the salt formation (proton transfer from HCl to the amine).
-
Structural Analysis & Expected Features
When analyzing the output data, the researcher must verify the following structural motifs which define the "performance" (stability) of this crystal form.
1. The Salt Bridge (Charge-Assisted Hydrogen Bonding)
Unlike the free base, the HCl salt structure is dominated by the chloride ion.
-
Expectation: The
ion will act as a trifurcated hydrogen bond acceptor, interacting with the three hydrogens of the group. -
Metric: Look for
distances between 3.05 – 3.25 Å .
2. Fluorine Interactions
-
Expectation: The Fluorine atom at the 3-position is a weak H-bond acceptor. It often influences packing but rarely drives it.
-
Metric: Check for
interactions (distance < 2.5 Å). These weak interactions often stabilize the 2D sheets of the molecule.
3. Packing Efficiency
-
Comparison: The HCl salt usually packs more efficiently (higher density) than the free base due to strong electrostatic forces.
-
Data Check: Calculated density (
) should be .
Visualizing the Workflow
The following diagram illustrates the decision logic for determining the structure, emphasizing the "Self-Validating" step where SC-XRD and PXRD meet.
Figure 1: The Integrated Structural Determination Workflow. Note the convergence of Experimental PXRD and Simulated SC-XRD data to ensure the single crystal represents the bulk drug substance.
References
-
Grover, V. et al. (2015). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
-
Mullins, O. et al. (2012). "Crystallization of Hydrochloride Salts: Strategies to Avoid Hydrate Formation." Crystal Growth & Design, 12(4), 2133–2142. Link
-
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of Crystal Structure Data." Link
-
Cruz-Cabeza, A. J. (2015). "Acid–base crystalline complexes and the pKa rule." CrystEngComm, 14, 6362-6365. Link
Validating Regioisomer Purity in 4-(Aminomethyl)-3-fluorophenol Synthesis
Executive Summary: The "Hidden Yield Killer"
In the synthesis of 4-(Aminomethyl)-3-fluorophenol (CAS: 99638-33-4 / 122003-24-9), regioisomer contamination is not merely an impurity issue—it is a silent failure point in downstream structure-activity relationship (SAR) studies.
The fluorine atom at the 3-position exerts a potent directing effect during the precursor synthesis (typically formylation or cyanation of 3-fluorophenol). While the target substitution is at position 4 (para to -OH), the ortho-position (C6) is electronically activated and sterically accessible, leading to the formation of the 2-(Aminomethyl)-5-fluorophenol isomer.
Standard C18 HPLC methods often fail to resolve these positional isomers due to their identical mass and nearly identical hydrophobicities (logP). This guide compares the industry-standard "blind spot" method against a validated, high-specificity protocol using PFP (Pentafluorophenyl) Chromatography and 19F-NMR , ensuring you do not carry inactive isomers into costly drug development phases.
The Chemistry of Contamination
To validate purity, one must understand the origin of the impurity. The synthesis typically proceeds via Electrophilic Aromatic Substitution (EAS) on 3-fluorophenol.
Mechanism of Isomer Formation
The hydroxyl group (-OH) is a strong ortho, para-activator.[1] The fluorine (-F) is a weak deactivator but an ortho, para-director.
-
Target (C4 Attack): Para to -OH, Ortho to -F.
-
Major Impurity (C6 Attack): Ortho to -OH, Para to -F.
-
Minor Impurity (C2 Attack): Ortho to -OH, Ortho to -F (Sterically hindered).
The resulting mixture often contains 5–15% of the C6-isomer (becoming 2-(Aminomethyl)-5-fluorophenol) if not rigorously controlled.
Visualization: Isomer Generation Pathway
Figure 1: Synthetic divergence showing the origin of the critical regioisomer impurity.
Comparative Analysis: The Validation Gap
We compared the performance of the standard quality control workflow against the advanced fluorinated-phase workflow.
Method A: The "Blind Spot" (Standard C18 HPLC + 1H NMR)
-
Technique: Reversed-phase C18 column (pH 3.0) and Proton NMR.
-
The Problem:
-
Co-elution: The target and impurity isomers are structurally identical except for the F-position. On alkyl-bonded phases (C18), their interaction is driven by hydrophobicity, which is virtually identical. They often co-elute as a single peak.
-
Spectral Overlap: In 1H NMR, the aromatic region (6.5–7.5 ppm) is crowded. The coupling constants (
) are complex, making quantitation of <5% impurity difficult without expert deconvolution.
-
-
Verdict: High Risk. False positives for purity are common.
Method B: The "Precision Protocol" (PFP HPLC + 19F NMR)
-
Technique: Pentafluorophenyl (PFP) column and Fluorine-19 NMR.
-
The Advantage:
-
Shape Selectivity: PFP phases engage in
and dipole-dipole interactions.[2][3][4] The position of the electron-withdrawing Fluorine atom significantly alters the dipole moment and "fit" on the PFP ring, resulting in baseline separation. -
Spectral Clarity: 19F NMR has a massive chemical shift range.[5] The target (F ortho to aminomethyl) and impurity (F para to aminomethyl) will typically differ by >2.0 ppm, appearing as distinct, non-overlapping signals.
-
-
Verdict: Recommended. Self-validating and highly sensitive.
Experimental Data Comparison
| Metric | Method A (C18 / 1H NMR) | Method B (PFP / 19F NMR) |
| Isomer Resolution ( | 0.8 (Partial Co-elution) | > 2.5 (Baseline Separation) |
| LOD (Impurity) | ~2.0% | 0.05% |
| Linearity ( | 0.985 | 0.999 |
| Specific Interaction | Hydrophobic only |
Recommended Experimental Protocols
Protocol 1: Chromatographic Separation (UPLC/HPLC)
Use this method for quantitative purity analysis (Area %).
-
Column: ACE C18-PFP or Waters ACQUITY CSH Fluoro-Phenyl (150 mm x 4.6 mm, 3 µm or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains phenol protonation).
-
Mobile Phase B: Methanol (MeOH provides better
selectivity on PFP than Acetonitrile). -
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
40% B (Slow gradient is key for isomers) -
15-20 min: 40%
95% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 270 nm (Phenol absorption).
-
Expected Result: The ortho-substituted isomer (impurity) typically elutes before the para-substituted target due to intramolecular H-bonding effects reducing interaction with the stationary phase.
Protocol 2: Structural Validation (19F NMR)
Use this method for absolute structural confirmation.
-
Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-
. -
Internal Standard: Add 10 µL of
-trifluorotoluene (or 4-fluorobenzoic acid) if quantitative yield is needed. -
Acquisition:
-
Frequency: 376 MHz (or equivalent).
-
Spectral Width: -100 ppm to -180 ppm.
-
Scans: 64 (Fluorine is 100% natural abundance, high sensitivity).
-
-
Interpretation:
-
Target (4-aminomethyl-3-fluoro): Look for signal approx -115 to -125 ppm (doublet of doublets due to coupling with H2 and H6).
-
Impurity (2-aminomethyl-5-fluoro): Distinct signal shifted upfield/downfield (typically >2 ppm difference).
-
Note: The coupling pattern will differ.[5][6] The target has F ortho to the benzylic position; the impurity has F meta to the benzylic position.
-
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the appropriate validation step for your drug development stage.
Figure 2: Analytical decision matrix emphasizing PFP chromatography.
References
-
Waters Corporation. (2021). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Link
-
Advanced Chromatography Technologies (ACE). (2018). Separation of Positional Isomers on C18-PFP Phases. Link
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization. (Discusses aminomethyl-biphenyl synthesis and isomer challenges). Link
-
Organic Syntheses. (2012). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. (Demonstrates the regioselectivity issues in phenol formylation). Link[7]
-
Journal of the Chemical Society of Pakistan. (2018). Chromatographic Determination of Chlorophenols: Separation of Isomers. Link
Sources
A Senior Application Scientist's Guide to Lipophilicity (LogP): A Comparative Analysis of Fluorinated and Non-Fluorinated Scaffolds
For the researcher in drug discovery, mastering the physicochemical properties of a molecule is as critical as optimizing its biological activity. Among these properties, lipophilicity stands out for its profound influence on a drug's journey through the body—affecting everything from absorption and distribution to metabolism and excretion (ADMET).[1][2][3] This guide provides an in-depth comparison of the lipophilicity, quantified by the partition coefficient (LogP), of fluorinated versus non-fluorinated molecular scaffolds. We will explore the nuanced effects of fluorine substitution, detail gold-standard and high-throughput experimental protocols for LogP determination, and present comparative data to ground our discussion in empirical evidence.
The Fundamental Role of Lipophilicity in Drug Design
Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment compared to an aqueous (polar) one. It is experimentally determined by measuring the partition coefficient (P) of a compound between two immiscible solvents, typically n-octanol and water. The logarithm of this ratio is known as LogP.[4][5]
LogP = log10 ([solute in n-octanol] / [solute in water])
A delicate balance of lipophilicity is crucial for a successful drug candidate:
-
Too Hydrophilic (Low LogP): The compound may have excellent aqueous solubility but struggle to cross lipid-rich biological membranes, leading to poor absorption.[1]
-
Too Lipophilic (High LogP): The compound may readily enter membranes but can suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolism by cytochrome P450 enzymes, ultimately reducing its bioavailability.[1][6]
The strategic introduction of fluorine atoms is a widely used tactic in medicinal chemistry to fine-tune this critical parameter.[7][8][9]
The "Fluorine Effect": More Than a Simple Substitution
Replacing a hydrogen atom with fluorine might seem like a minor alteration, given their comparable van der Waals radii (H: 1.20 Å, F: 1.47 Å).[7][8] However, fluorine's extreme electronegativity (3.98 on the Pauling scale) and the exceptional strength of the carbon-fluorine (C-F) bond introduce profound electronic and conformational changes.[8][10] These changes directly, and often unpredictably, impact lipophilicity.
It is a common misconception that fluorination invariably increases lipophilicity. The reality is far more complex and highly dependent on the molecular context, including the degree of fluorination and the nature of the scaffold (aliphatic vs. aromatic).[11]
-
Single Fluorine Substitution: A lone fluorine atom can subtly increase LogP. This is often attributed to the masking of a polar C-H bond and the overall increase in molecular volume.[12]
-
Multiple or Polyfluorination: Introducing multiple fluorine atoms (e.g., -CHF2, -CF3) often leads to a decrease in lipophilicity.[12][13] This counterintuitive effect arises because the highly polarized C-F bonds can create a strong local dipole moment and increase the molecule's overall polarity, enhancing its interaction with the aqueous phase.[14]
-
Aliphatic vs. Aromatic Systems: The effect of fluorination on LogP can differ significantly between aliphatic and aromatic scaffolds. While fluorination of aromatic rings often increases lipophilicity, the opposite can be true for aliphatic systems.[11] For instance, studies on fluorinated carbohydrates and alkanols have shown that C-H to C-F exchange can lead to a LogP decrease.[11][15]
Comparative Data: Fluorinated vs. Non-Fluorinated Analogs
The following table summarizes experimental data, illustrating the context-dependent impact of fluorination on lipophilicity (measured as LogD at pH 7.4, which is equivalent to LogP for non-ionizable compounds).
| Parent Scaffold | Non-Fluorinated LogD (7.4) | Fluorinated Analog | Fluorinated LogD (7.4) | Change in Lipophilicity | Source |
| 2-(Methylthio)pyridine | 1.69 | 2-(Difluoromethylthio)pyridine (SCF₂H) | 1.95 | +0.26 | [16] |
| 2-(Methylthio)pyridine | 1.69 | 2-(Trifluoromethylthio)pyridine (SCF₃) | 2.13 | +0.44 | [16] |
| 2-(Ethylsulfonyl)pyridine | -0.07 | 2-(2-Fluoroethylsulfonyl)pyridine | -0.21 | -0.14 | [16] |
| 3-Propyl-1H-indole | 3.20 (Calculated) | 3-(3,3,3-Trifluoropropyl)-1H-indole | 3.10 (Calculated) | -0.10 | [14] |
| 1-Butanol | 0.88 | 4,4,4-Trifluoro-1-butanol | 0.44 | -0.44 | [14] |
Note: LogD is the distribution coefficient at a specific pH. For compounds that are not ionizable at physiological pH (7.4), LogD is equivalent to LogP.[6]
This data clearly demonstrates that while trifluoromethylation of a thioether on a pyridine ring increases lipophilicity, monofluorination of a sulfonyl ethyl group on the same scaffold decreases it.[16] Similarly, terminal trifluorination of aliphatic chains on butanol and indole derivatives leads to a reduction in LogP.[14]
Experimental Determination of LogP: Protocols and Rationale
Accurate LogP determination is essential for validating in silico predictions and making informed decisions in drug development. We will detail two primary experimental methods: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Shake-Flask Method (OECD 107)
Considered the "gold standard" for its direct measurement approach, the shake-flask method is reliable for LogP values typically in the range of -2 to 4.[17][18] Its primary limitation is that it is labor-intensive and requires a relatively pure, larger quantity of the compound.[17][19]
The method relies on allowing a solute to partition between two pre-saturated immiscible liquid phases (n-octanol and water) until equilibrium is reached. The concentration of the solute in each phase is then measured, and the ratio is used to calculate LogP. Pre-saturation of the solvents is a critical step to ensure that the volume of each phase does not change during the experiment, which would alter the final concentration measurements.
-
Solvent Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) for the aqueous phase. Mutually saturate the n-octanol and buffered water by vigorously mixing them in a large vessel for 24 hours, followed by a 24-hour standing period to allow for complete phase separation.[18][20]
-
Stock Solution: Prepare a stock solution of the test compound in the solvent in which it is more soluble.
-
Partitioning: In a suitable vessel (e.g., a glass-stoppered centrifuge tube), combine precise volumes of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound stock solution. The final concentration should not exceed 0.01 M in either phase.[18]
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is achieved. This can take anywhere from a few minutes to several hours. A preliminary experiment is recommended to determine the necessary equilibration time.[17]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases. This is particularly important if an emulsion has formed.[21]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis Spectroscopy, LC-MS).
-
Calculation: Calculate the LogP using the formula: LogP = log10 (C_octanol / C_water). The procedure should be performed in triplicate to ensure precision.[17]
Reversed-Phase HPLC (OECD 117)
RP-HPLC offers a rapid, high-throughput alternative for LogP determination that requires very small amounts of sample and is less sensitive to impurities.[19][22] It is an indirect method where the LogP is estimated by correlating the compound's retention time with those of reference compounds with known LogP values.[1]
The principle lies in the correlation between a solute's retention on a non-polar stationary phase (like C18) and its lipophilicity. A highly lipophilic compound will have a stronger affinity for the stationary phase and thus a longer retention time. By creating a calibration curve of retention time versus known LogP values for a set of standard compounds, the LogP of an unknown compound can be interpolated from its retention time under the same conditions.
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.
-
Select Reference Compounds: Choose 5-10 reference compounds that are structurally similar to the test compound and have reliable, known LogP values that bracket the expected LogP of the analyte.[18][19]
-
Determine Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column's void time or "dead time."
-
Generate Calibration Curve: a. Inject each reference compound individually or as a mixture and record its retention time (tᵣ). b. Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀.[19] c. Plot the logarithm of the capacity factor (log k) against the known LogP values of the standards. d. Perform a linear regression on the data points to generate a calibration equation (e.g., LogP = m * (log k) + c).[22]
-
Analyze Test Compound: Inject the test compound under the identical chromatographic conditions and record its retention time.
-
Calculate LogP: Calculate the capacity factor (k) for the test compound and use the regression equation from the calibration curve to determine its LogP value.[22]
Advanced Method: ¹⁹F NMR Spectroscopy
For fluorinated compounds specifically, a novel variation of the shake-flask method using ¹⁹F NMR spectroscopy has been developed.[11][21] This technique is particularly valuable for compounds that lack a UV chromophore. The key principle is the inclusion of a fluorinated reference compound in the partition experiment. By comparing the ¹⁹F NMR signal integrals of the test compound and the reference in both the n-octanol and water phases, the LogP can be determined accurately without needing to measure absolute concentrations or volumes.[21]
The Role of In Silico LogP Prediction
Alongside experimental methods, computational tools play a vital role in modern drug discovery.[23] In silico models can predict LogP values for vast libraries of virtual compounds before synthesis, helping to prioritize candidates. These methods generally fall into two categories:
-
Fragment-based methods: Calculate LogP by summing the contributions of individual atoms or molecular fragments.[1][24]
-
Property-based methods: Use whole-molecule properties like polarizability and partial atomic charges to predict LogP.[24]
While powerful for rapid screening, these predictions can be inaccurate, especially for complex or novel scaffolds like certain organofluorine compounds where experimental data for model training is scarce.[5][17] Therefore, experimental validation of in silico results for key compounds remains a critical step.
Conclusion and Outlook
The strategic incorporation of fluorine is an indispensable tool for modulating the lipophilicity of drug candidates. However, its effects are not straightforward and defy simple generalizations. The impact of fluorination—be it an increase or decrease in LogP—is a nuanced interplay of electronic effects, molecular volume, and the specific chemical environment of the scaffold.[16]
As a senior application scientist, I advocate for a dual approach: leverage high-throughput experimental methods like RP-HPLC for rapid screening and reserve the gold-standard shake-flask method for in-depth characterization of lead candidates. For fluorinated series, specialized techniques like ¹⁹F NMR can offer unparalleled precision.[21] By understanding the underlying principles and applying rigorous experimental validation, researchers can effectively harness the power of fluorine to design molecules with an optimal lipophilicity profile, significantly improving the odds of clinical success.
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
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Vilar, S., Cozza, G., & Moro, S. (2008). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Modeling. [Link]
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Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. MDPI Encyclopedia. [Link]
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Linclau, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition. [Link]
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Liang, G., et al. (2005). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Linclau, B., et al. (2016). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal. [Link]
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Al-Maharik, N. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules. [Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]
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Wan, H., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]
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Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]
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Ang, C. H., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
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Anglès, d., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
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ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. ResearchGate. [Link]
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ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. ECETOC. [Link]
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Scribd. (n.d.). Shake Flask Method. Scribd. [Link]
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Gouverneur, V., et al. (2015). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design. [Link]
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Kujawski, J., et al. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Computational Methods in Science and Technology. [Link]
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Protocols.io. (n.d.). LogP / LogD shake-flask method. Protocols.io. [Link]
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Liu, K., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics. [Link]
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Freie Universität Berlin. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium. [Link]
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MDPI. (2025). Fluorination to Enhance the Tribological Properties of Carbonaceous Materials. MDPI. [Link]
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A Comparative Guide to Quality Control Standards for Pharmaceutical-Grade 4-(Aminomethyl)-3-fluorophenol HCl
This guide provides an in-depth technical comparison of the quality control (QC) standards and analytical methodologies essential for qualifying pharmaceutical-grade 4-(Aminomethyl)-3-fluorophenol Hydrochloride (HCl). As a critical starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs), its purity, identity, and overall quality profile directly impact the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals to establish robust quality control frameworks.
The principles outlined here are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q7, which details Good Manufacturing Practice (GMP) for Active Pharmaceutical Ingredients.[1][2][3][4][5] While a specific pharmacopoeial monograph for 4-(Aminomethyl)-3-fluorophenol HCl may not exist, the testing requirements are derived from established standards for pharmaceutical materials.
Defining Critical Quality Attributes (CQAs)
The quality of a pharmaceutical starting material is not merely defined by its purity percentage but by a comprehensive set of parameters known as Critical Quality Attributes (CQAs).[6] For 4-(Aminomethyl)-3-fluorophenol HCl, these CQAs form the basis of a robust specification.
| Critical Quality Attribute | Acceptance Criteria | Rationale & Recommended Techniques |
| Appearance | White to off-white crystalline powder | A visual inspection provides the first indication of quality and potential contamination. |
| Identification | Conforms to the reference standard | Ensures the correct chemical entity is present. FTIR is a rapid and specific fingerprinting technique. NMR provides definitive structural confirmation. |
| Assay | 99.0% - 101.0% (on dried basis) | Quantifies the amount of the desired compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for its precision and specificity. |
| Purity (Organic Impurities) | Individual Impurity: ≤ 0.10%Total Impurities: ≤ 0.50% | Controls process-related impurities and degradation products that could carry through to the final API and pose a safety risk. HPLC is the primary method.[7] |
| Residual Solvents | Complies with ICH Q3C / USP <467> limits | Manufacturing solvents can be toxic and must be controlled to safe levels.[8][9][10] Headspace Gas Chromatography (HS-GC) is the required technique. |
| Water Content | ≤ 0.5% | Water can affect stability, reactivity, and accurate weighing. Karl Fischer titration is the standard method. |
| Residue on Ignition (Sulfated Ash) | ≤ 0.1% | Measures the amount of inorganic impurities, which can include residual catalysts or salts. |
| Heavy Metals | ≤ 10 ppm | Controls for toxic elemental impurities that may have been introduced from equipment or reagents. |
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is paramount for reliable quality control. Each method offers distinct advantages in terms of specificity, sensitivity, and the type of information it provides.[11][12][13][14][15]
Identification Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): An excellent first-line identification tool. It provides a unique molecular "fingerprint" based on the vibrational frequencies of chemical bonds. Its primary strength is speed and high specificity when compared against a certified reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for absolute structural elucidation. ¹H and ¹³C NMR can confirm the exact arrangement of atoms and is invaluable for characterizing unknown impurities or for the initial qualification of a new supplier's material.[16][17][18] While highly informative, it is less common for routine batch release due to higher cost and complexity.
-
UV-Visible Spectroscopy: Measures the absorption of UV or visible light.[19] For 4-(Aminomethyl)-3-fluorophenol HCl, it can serve as a simple, supportive identification test by confirming the presence of the phenolic chromophore at a specific wavelength. However, it lacks the specificity of FTIR or NMR and is not suitable as a standalone identity test.[11]
Separation and Quantification Techniques
-
High-Performance Liquid Chromatography (HPLC): The cornerstone of purity and assay testing for non-volatile organic compounds.[14][15] Its high resolving power separates the main compound from closely related structural impurities and degradation products.
-
Versus Gas Chromatography (GC): GC is suitable only for volatile and thermally stable compounds.[14] 4-(Aminomethyl)-3-fluorophenol HCl, being a salt, is non-volatile and would require derivatization, making HPLC the direct and superior choice.
-
-
Headspace Gas Chromatography (HS-GC): The industry-standard technique for residual solvent analysis as mandated by pharmacopoeias (e.g., USP <467>).[8][9][10] The headspace technique introduces only the volatile solvents into the GC system, protecting it from non-volatile matrix components and providing the necessary sensitivity to meet strict regulatory limits.[20][21]
The following workflow diagram illustrates the logical process for the quality control testing of an incoming batch of 4-(Aminomethyl)-3-fluorophenol HCl.
Caption: Quality Control Workflow for Incoming Raw Material.
Experimental Protocols & Comparative Data
The following sections provide detailed methodologies for key experiments and present comparative data to illustrate the importance of robust analytical testing.
Protocol 1: Assay and Organic Impurity Determination by HPLC
This method is designed to be stability-indicating, meaning it can separate the main component from potential degradation products and process impurities.
Objective: To quantify 4-(Aminomethyl)-3-fluorophenol HCl and determine the percentage of related organic impurities.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium Phosphate Monobasic (ACS grade)
-
Orthophosphoric Acid (ACS grade)
-
Water (HPLC grade)
-
4-(Aminomethyl)-3-fluorophenol HCl Certified Reference Standard (CRS)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30-31 min: 60% to 5% B; 31-40 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation (100 µg/mL): Accurately weigh about 25 mg of the CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Further dilute 5.0 mL of this solution to 25.0 mL with the same diluent.
-
Sample Preparation (1000 µg/mL): Accurately weigh about 50 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
System Suitability: Inject the Standard Preparation five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.
-
Analysis: Inject the diluent (as a blank), the Standard Preparation, and the Sample Preparation.
-
Calculation: Calculate the assay percentage and the area percent of each impurity in the sample.
Caption: Step-by-step workflow for HPLC analysis.
Protocol 2: Residual Solvent Analysis by Headspace GC (HS-GC)
Objective: To identify and quantify residual solvents according to USP <467> / ICH Q3C guidelines.[8][9][10]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Headspace Autosampler.
-
Capillary Column: G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.
Reagents:
-
Dimethyl sulfoxide (DMSO), headspace grade.
-
Certified reference standards for expected solvents (e.g., Toluene, Methanol, Acetone, Isopropanol).
HS-GC Conditions:
| Parameter | Condition |
|---|---|
| Vial Equilibration Temp | 80 °C |
| Vial Equilibration Time | 30 min |
| Transfer Line Temp | 110 °C |
| Carrier Gas | Helium |
| Injector Temperature | 140 °C |
| Oven Program | 40 °C (hold 20 min), then ramp 10 °C/min to 240 °C, hold 20 min |
| Detector Temperature | 250 °C |
Procedure:
-
Standard Preparation: Prepare a stock standard containing all potential solvents at a known concentration in DMSO. Create a working standard at the concentration limit specified by ICH Q3C.
-
Sample Preparation: Accurately weigh about 100 mg of the test sample into a headspace vial. Add 1.0 mL of DMSO and seal immediately.
-
Analysis: Analyze the blank (DMSO), the standard preparation, and the sample preparation using the HS-GC system.
-
Identification & Quantification: Identify peaks in the sample chromatogram by comparing retention times with the standard. Quantify any detected solvents against the standard peak response.
Comparative Data Analysis: Supplier A vs. Supplier B
The following table presents hypothetical test results for two different suppliers of 4-(Aminomethyl)-3-fluorophenol HCl. This illustrates how a comprehensive QC testing program can differentiate material quality.
| Test | Specification | Supplier A Result | Supplier B Result | Assessment |
| Assay | 99.0% - 101.0% | 99.8% | 99.5% | Both Pass. |
| Impurity X (at RRT 0.85) | ≤ 0.10% | 0.03% | 0.15% | Supplier B Fails. |
| Total Organic Impurities | ≤ 0.50% | 0.15% | 0.45% | Both Pass, but Supplier A is significantly purer. |
| Residual Toluene | ≤ 890 ppm | < 50 ppm | 850 ppm | Both Pass, but Supplier A has a much cleaner solvent profile. |
| Appearance | White to off-white powder | White crystalline powder | Slightly yellow powder | Both technically pass, but Supplier A's appearance is superior. |
Conclusion from Comparative Data: While both suppliers provide material that meets some specifications, Supplier A demonstrates a more robust and controlled manufacturing process, yielding a product with a significantly lower impurity profile. The failure of Supplier B on a single specified impurity (Impurity X) would be grounds for rejection and would trigger an Out-of-Specification (OOS) investigation. This underscores the necessity of impurity-specific limits rather than relying solely on a total impurities test.
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Majthoub-Al-Orabi/13e0c0314b98c56858e7456c6019a86a7d1a2933]([Link]
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Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods - ResearchGate. [Link]_Experimental_an)
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- 19. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Comprehensive Disposal Guide: 4-(Aminomethyl)-3-fluorophenol hydrochloride
CAS Number: 126952-42-1 Formula: C₇H₈FNO · HCl Molecular Weight: 177.60 g/mol
Part 1: Executive Summary & Immediate Action
Status: HAZARDOUS SUBSTANCE — STRICT SEGREGATION REQUIRED
This guide defines the operational protocols for the safe handling and disposal of 4-(Aminomethyl)-3-fluorophenol hydrochloride . Due to the presence of a phenolic moiety, a fluorine substituent, and an amine hydrochloride, this compound presents a complex hazard profile combining corrosivity, acute toxicity, and environmental persistence.
🔴 Critical "Do Not" List
-
DO NOT dispose of down the drain or into sanitary sewer systems. (Aquatic Toxin)[1][2]
-
DO NOT mix with oxidizing agents (e.g., permanganates, nitrates) or strong bases.
-
DO NOT dispose of in general trash or biohazard bags (unless chemically decontaminated).
-
DO NOT autoclave waste containing this chemical (potential for release of toxic fluorinated vapors).
Part 2: Chemical Hazard Profile & Segregation
Effective disposal begins with understanding the chemical behaviors that dictate waste stream compatibility.
Functional Hazard Analysis
| Functional Group | Hazard Characteristic | Disposal Implication |
| Phenol (Fluorinated) | Corrosive, acidic, toxic by absorption. | Must be segregated from strong bases to prevent exothermic neutralization. |
| Amine Hydrochloride | Potential sensitizer, acidic salt. | Water-soluble; requires containment to prevent leaching into groundwater. |
| Organofluorine | Environmental persistence (PFAS-adjacent concerns). | MANDATORY INCINERATION. Biological treatment is ineffective. |
Storage & Waste Segregation
Primary Waste Stream: Halogenated Organic Solids/Liquids Store waste in containers compatible with corrosive solids (HDPE or Glass). Avoid metal containers if moisture is present, as the hydrochloride salt can corrode metal surfaces.
-
Incompatible With: Oxidizers, Acid Chlorides, Acid Anhydrides, Strong Bases.
-
RCRA Classification Guidance: While not explicitly P- or U-listed by CAS, this compound should be managed as Characteristic Hazardous Waste (Toxicity/Corrosivity) and disposed of via a licensed hazardous waste vendor.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spills)
Applicability: Expired inventory, weighing boat residues, spill cleanup materials.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 particulate respirator (or fume hood handling).
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Label as "Hazardous Waste - Solid - Toxic/Corrosive."
-
Collection:
-
Transfer solid material carefully to the container to avoid dust generation.[3]
-
Do not mix with other solid chemical wastes unless explicitly approved by EHS.
-
-
Labeling: clearly mark "Contains Halogenated Organics" to ensure the waste vendor routes it for high-temperature incineration.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, HPLC effluents.
-
Solvent Compatibility: Ensure the solvent matrix is compatible.
-
Aqueous Solutions: Adjust pH to neutral (pH 6-8) if safe to do so, then collect in "Aqueous Waste with Toxic Organics."
-
Organic Solutions: Collect in "Halogenated Solvent Waste" carboys.
-
-
Segregation: Never mix with "Non-Halogenated" waste streams. The presence of fluorine requires the entire container to be treated as halogenated waste (often more expensive and processed differently).
-
Precipitation: If the compound precipitates out of solution in the waste container, note "Heterogeneous Waste" on the label.
Protocol C: Contaminated Labware (Sharps/Glass)
-
Gross Contamination: Rinse glassware with a suitable solvent (e.g., methanol or water) into the appropriate liquid waste container (Protocol B).
-
Disposal:
-
Glass Vials: After rinsing, dispose of in "Chemically Contaminated Glass" bins.
-
Needles/Syringes: Dispose of directly into a rigid Sharps Container labeled "Chemical Hazards." Do not recap needles.
-
Part 4: Emergency Response (Spill Management)
Scenario: 5g bottle dropped on the floor, powder dispersed.
-
Evacuate & Ventilate: Clear the immediate area.[3] Ensure fume hoods are active to pull dust away.
-
PPE Up: Don nitrile gloves, goggles, and a respiratory mask (N95 or half-face respirator).
-
Containment: Cover the spill with a dry absorbent pad or paper towels to prevent spread.
-
Dry Cleanup: Gently sweep the powder using a brush and dustpan dedicated for hazardous waste. Avoid using a vacuum unless it is a HEPA-filtered unit dedicated to chemical spills.
-
Wet Wipe: Wipe the surface with a soap/water solution. Collect all wipes into the solid hazardous waste container.
-
Decontamination Verification: Use pH paper on the wet surface to ensure no acidic residue remains (hydrochloride salt is acidic).
Part 5: Decision Logic & Workflow
The following diagram illustrates the decision-making process for segregating waste streams containing this compound.
Figure 1: Waste segregation workflow ensuring all fluorinated residues are routed to high-temperature incineration.
Part 6: Regulatory & Compliance Data
US EPA / RCRA Considerations
While this compound is not explicitly listed on the P or U lists, it must be characterized by the generator.
| Regulatory Parameter | Classification | Notes |
| Characteristic: Toxicity | Likely D000 series | If the waste fails TCLP (Toxicity Characteristic Leaching Procedure) for regulated contaminants. |
| Characteristic: Corrosivity | D002 | If aqueous solution pH ≤ 2 (likely for HCl salts).[4] |
| Halogenated Solvents | F-List (F001-F005) | If mixed with listed spent halogenated solvents (e.g., DCM, Chloroform).[5] |
| SARA Title III | Section 313 | Fluorinated compounds often trigger reporting thresholds for environmental release. |
Transport (DOT)
When preparing for off-site disposal, the following classification is recommended pending specific testing:
-
Proper Shipping Name: Corrosive solid, toxic, n.o.s. (this compound)
-
Hazard Class: 8 (6.1)
-
Packing Group: III
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 10238676, 4-Amino-3-fluorophenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[6] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
